3-(Trimethylsilyl)phenylboronic acid
Description
Properties
IUPAC Name |
(3-trimethylsilylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKRZLFPLDTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404456 | |
| Record name | 3-(Trimethylsilyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177171-16-3 | |
| Record name | 3-(Trimethylsilyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177171-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)phenylboronic Acid | |
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Foundational & Exploratory
A Technical Guide to 3-(trimethylsilyl)phenylboronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(trimethylsilyl)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring both a boronic acid moiety and a trimethylsilyl group, imparts advantageous properties such as enhanced solubility and stability, making it a valuable reagent in various chemical transformations.[1] This technical guide provides a comprehensive overview of the physical properties, key applications, and experimental protocols related to 3-(trimethylsilyl)phenylboronic acid.
Core Physical and Chemical Properties
The physical and chemical characteristics of 3-(trimethylsilyl)phenylboronic acid are crucial for its handling, storage, and application in synthetic protocols. The data presented below has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅BO₂Si | [1] |
| Molecular Weight | 194.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 145 - 150 °C | [1] |
| Boiling Point | 290 °C | ChemBK |
| Density | 1.01 g/cm³ | ChemBK |
| Solubility | Soluble in Methanol | ChemBK |
| pKa | 8.73 ± 0.70 | ChemBK |
| Flash Point | 129 °C | ChemBK |
| Storage Conditions | Store at 2 - 8 °C | [1] |
| CAS Number | 177171-16-3 | [1] |
Experimental Protocols
1. Determination of Melting Point:
-
Apparatus: Capillary melting point apparatus.
-
Procedure: A small, dry sample of 3-(trimethylsilyl)phenylboronic acid is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.
2. Determination of Solubility:
-
Apparatus: Vials, magnetic stirrer, analytical balance.
-
Procedure: A known amount of 3-(trimethylsilyl)phenylboronic acid is added to a specific volume of a solvent (e.g., methanol) at a constant temperature. The mixture is stirred until saturation is reached. The undissolved solid is filtered, and the concentration of the dissolved compound in the filtrate is determined, typically by gravimetric analysis after solvent evaporation or by a spectroscopic method.
3. Synthesis of 3-(trimethylsilyl)phenylboronic acid:
A common synthetic route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.
-
Step 1: Formation of the Grignard Reagent: 3-bromophenyltrimethylsilane is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent, (3-(trimethylsilyl)phenyl)magnesium bromide.
-
Step 2: Reaction with Trialkyl Borate: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an anhydrous ether solvent.
-
Step 3: Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield 3-(trimethylsilyl)phenylboronic acid. The product is then typically extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
Key Application: Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of 3-(trimethylsilyl)phenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common scaffolds in pharmaceuticals and advanced materials.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-(trimethylsilyl)phenylboronic acid with an Aryl Halide
-
Materials:
-
3-(trimethylsilyl)phenylboronic acid (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
-
Procedure:
-
To a reaction flask, add the aryl halide, 3-(trimethylsilyl)phenylboronic acid, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) several times.
-
The solvent and the palladium catalyst are added.
-
The reaction mixture is heated with vigorous stirring for a specified time, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
-
Visualizing Workflows and Relationships
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-(trimethylsilyl)phenylboronic acid (CAS: 177171-16-3)
Introduction
3-(trimethylsilyl)phenylboronic acid, identified by CAS number 177171-16-3, is a versatile organoboron compound that has become an invaluable tool in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring both a boronic acid group and a trimethylsilyl (TMS) group on a phenyl ring, provides a unique combination of reactivity and stability. The boronic acid moiety makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The presence of the trimethylsilyl group often enhances the compound's solubility and stability, making it a preferred reagent in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its properties, applications, and key experimental protocols.
Physicochemical and Safety Data
The fundamental properties of 3-(trimethylsilyl)phenylboronic acid are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 177171-16-3 | [1][2] |
| Synonym | 3-(Trimethylsilyl)benzeneboronic acid | [1] |
| Molecular Formula | C₉H₁₅BO₂Si | [1][2] |
| Molecular Weight | 194.11 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 145 - 150 °C | [1] |
| Boiling Point | 145 - 150 °C | |
| Purity | 95 - 98% | |
| InChI Key | REMKRZLFPLDTKR-UHFFFAOYSA-N | [4] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Safety and Handling Information
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
| GHS Information | Details | Reference |
| Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Core Applications and Synthetic Utility
The primary utility of 3-(trimethylsilyl)phenylboronic acid lies in its role as a building block in organic synthesis, driven by the reactivity of the boronic acid group.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this reagent is in the Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an aryl or vinyl halide/triflate.[1][5] This reaction is fundamental to the synthesis of biaryls, which are common structural motifs in pharmaceuticals.[6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and high stereospecificity.[7][8]
Drug Discovery and Medicinal Chemistry
In drug development, 3-(trimethylsilyl)phenylboronic acid serves as a key intermediate for creating complex molecules and diverse chemical libraries.[1] The ability to precisely construct biaryl systems allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets like enzymes and receptors.[1][9] Boronic acids themselves have gained significant interest in medicinal chemistry, with several drugs, such as the proteasome inhibitor bortezomib, featuring this functional group.[10]
Other Applications
-
Bioconjugation : The boronic acid group can form reversible covalent bonds with diols, a property utilized to label or immobilize carbohydrates and proteins.[1][5]
-
Analytical Chemistry : It can be employed as a derivatizing agent in chromatography to enhance the separation and detection of certain compounds.[1]
-
Materials and Agrochemicals : The compound is also used in the synthesis of advanced materials and new agrochemicals where precise molecular architectures are required.[1]
Experimental Protocols and Reaction Mechanisms
While the exact synthesis of this specific compound is proprietary, a general workflow can be inferred from standard organometallic chemistry. Its primary use in the Suzuki-Miyaura coupling, however, follows a well-established catalytic cycle.
General Synthesis Workflow
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[5]
Suzuki-Miyaura Coupling: Catalytic Cycle and Protocol
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The main steps are oxidative addition, transmetalation, and reductive elimination.[11]
Representative Experimental Protocol
This protocol is a generalized procedure for a microwave-assisted Suzuki-Miyaura coupling reaction, adapted from common methodologies.[7][12]
-
Reagent Preparation : In a microwave reaction vessel, combine the aryl halide (1.0 equiv.), 3-(trimethylsilyl)phenylboronic acid (1.5 equiv.), a palladium catalyst such as PdCl₂(dppf) (0.05 - 0.1 equiv.), and a base such as K₂CO₃ or CsF (2.0 - 3.0 equiv.).
-
Solvent Addition : Add a suitable degassed solvent, such as a mixture of toluene/dioxane and an aqueous solution of the base, or an amide solvent like N,N-dimethylacetamide (DMA).[7]
-
Degassing : Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes to create an inert atmosphere.
-
Microwave Irradiation : Place the vessel in a microwave reactor and heat the mixture to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[7] Reaction progress should be monitored by TLC or LC-MS.
-
Workup : After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.[7] If a biphasic system was used, separate the organic layer.
-
Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography : Purify the resulting crude product by silica gel column chromatography to afford the desired biaryl product.
Conclusion
3-(trimethylsilyl)phenylboronic acid (CAS 177171-16-3) is a highly valuable and versatile reagent for synthetic chemists. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it a cornerstone for the synthesis of complex biaryl structures.[1] For professionals in drug discovery and materials science, this compound offers an efficient pathway to novel molecular architectures, facilitating innovation and development in their respective fields. Proper understanding of its properties, applications, and handling procedures is crucial to leveraging its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 3-(Trimethylsilyl)phenylboronic acid | 177171-16-3 | CHA17116 [biosynth.com]
- 4. 3-Trimethylsilyl phenyl boronic acid | 177171-16-3 [sigmaaldrich.com]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamopen.com [benthamopen.com]
An In-depth Technical Guide to the Synthesis of 3-(trimethylsilyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-(trimethylsilyl)phenylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Its unique trimethylsilyl group can enhance solubility and stability, making it an important building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.
Overview of the Synthetic Pathway
The most common and efficient method for the synthesis of 3-(trimethylsilyl)phenylboronic acid involves a lithium-halogen exchange reaction starting from 1-bromo-3-(trimethylsilyl)benzene. This is followed by the borylation of the resulting aryllithium intermediate with a trialkyl borate, and subsequent hydrolysis to yield the desired boronic acid. This multi-step process is outlined below.
References
An In-depth Technical Guide to 3-(Trimethylsilyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethylsilyl)phenylboronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural features, combining a boronic acid moiety with a trimethylsilyl group, offer enhanced stability, solubility, and reactivity in a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental details and data relevant to research and development.
Chemical Structure and Properties
3-(Trimethylsilyl)phenylboronic acid is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 3-position and a trimethylsilyl group (-Si(CH₃)₃) at the meta-position.
Structural Formula:
Caption: Chemical structure of 3-(trimethylsilyl)phenylboronic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(trimethylsilyl)phenylboronic acid is presented in the table below.
| Property | Value | References |
| CAS Number | 177171-16-3 | [1][2][3][4] |
| Molecular Formula | C₉H₁₅BO₂Si | [1][2][3][4] |
| Molecular Weight | 194.11 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 145 - 150 °C | [5] |
| Boiling Point | 145-150 °C | [3] |
| Purity | 95 - 105% (Assay by titration) | [5] |
| Storage Conditions | 2 - 8 °C | [3][5] |
Synthesis
The synthesis of phenylboronic acids typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate followed by hydrolysis.[6] For 3-(trimethylsilyl)phenylboronic acid, the synthesis would logically start from 1-bromo-3-(trimethylsilyl)benzene.
Hypothetical Synthetic Pathway
Caption: General synthetic route to 3-(trimethylsilyl)phenylboronic acid.
Experimental Protocol: General Procedure for the Synthesis of Phenylboronic Acids
-
Grignard Reagent Formation: To a solution of 1-bromo-3-(trimethylsilyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. The mixture is stirred, and gentle heating may be required to initiate the reaction. The reaction is typically exothermic and is maintained at a controlled temperature.
-
Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of triisopropyl borate in anhydrous THF. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl).
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
3-(Trimethylsilyl)phenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][5] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.
General Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with 3-(trimethylsilyl)phenylboronic acid.
Materials:
-
3-(trimethylsilyl)phenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., sodium carbonate)
-
Solvent system (e.g., a mixture of toluene and water)
Procedure:
-
To a reaction vessel, add 3-(trimethylsilyl)phenylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
The solvent system is added, and the mixture is heated with vigorous stirring for a specified time, typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of increasing interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins.[7] 3-(trimethylsilyl)phenylboronic acid serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[5] The trimethylsilyl group can enhance the lipophilicity and metabolic stability of drug candidates.
Signaling Pathway Diagram (Hypothetical Interaction)
The boronic acid moiety can potentially interact with the active site of enzymes, such as serine proteases, by forming a tetrahedral intermediate with the catalytic serine residue.
References
- 1. 3-(Trimethylsilyl)phenylboronic acid | 177171-16-3 | CHA17116 [biosynth.com]
- 2. 2-Methoxy-3-(trimethylsilyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(trimethylsilyl)phenylboronic acid [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Trimethylsilyl)phenylboronic Acid for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, properties, and applications of 3-(trimethylsilyl)phenylboronic acid, a versatile building block in modern organic chemistry and medicinal research.
Introduction
3-(Trimethylsilyl)phenylboronic acid is a bifunctional organoboron compound that has garnered significant interest in the fields of organic synthesis and drug discovery. Its unique structure, featuring both a boronic acid moiety and a trimethylsilyl group, imparts advantageous properties such as enhanced stability and solubility, making it a valuable reagent in a variety of chemical transformations. This technical guide provides a comprehensive review of its synthesis, key chemical and physical properties, and its burgeoning applications, with a particular focus on its utility in cross-coupling reactions and its emerging role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
The fundamental properties of 3-(trimethylsilyl)phenylboronic acid are summarized in the tables below, providing a quick reference for researchers.
Table 1: Physicochemical Properties of 3-(Trimethylsilyl)phenylboronic Acid
| Property | Value | Reference |
| CAS Number | 177171-16-3 | [1][2][3] |
| Molecular Formula | C₉H₁₅BO₂Si | [1][2][3] |
| Molecular Weight | 194.11 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 145 - 150 °C | [1] |
| Purity | ≥95.0% | [4] |
| Storage | Store at 2 - 8 °C | [1] |
Table 2: Spectroscopic Data of 3-(Trimethylsilyl)phenylboronic Acid
| Technique | Data | Reference |
| ATR-IR (cm⁻¹) | The Attenuated Total Reflectance Infrared (ATR-IR) spectrum is available and provides information about the functional groups present in the molecule. | [4] |
| ¹H NMR | Spectral data is available for structural elucidation. | |
| ¹³C NMR | Spectral data is available for structural elucidation. | |
| Mass Spectrometry | Exact Mass: 194.093436 g/mol | [4] |
Synthesis and Experimental Protocols
The synthesis of arylboronic acids, including 3-(trimethylsilyl)phenylboronic acid, is most commonly achieved through the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A general and adaptable protocol starting from the corresponding aryl halide is provided below.
General Synthesis of Arylboronic Acids via Grignard Reaction
This protocol can be adapted for the synthesis of 3-(trimethylsilyl)phenylboronic acid starting from 1-bromo-3-(trimethylsilyl)benzene.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous diethyl ether and add a crystal of iodine to initiate the reaction. Slowly add a solution of the aryl bromide (e.g., 1-bromo-3-(trimethylsilyl)benzene) in anhydrous diethyl ether via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the cooled trimethyl borate solution via a cannula. The reaction mixture is typically stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired arylboronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
3-(Trimethylsilyl)phenylboronic acid is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[5][6] The presence of the trimethylsilyl group can enhance the reactivity and selectivity of the reaction.
Table 3: Representative Suzuki-Miyaura Coupling Reactions with Phenylboronic Acids
| Aryl Halide | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Phenylboronic acid | PdCu@Ti₃C₂ / K₂CO₃ | Water | 99 | [5] |
| Bromobenzene | Phenylboronic acid | PdCu@Ti₃C₂ / K₂CO₃ | Water | 95 | [5] |
| 4-Iodotoluene | Phenylboronic acid | PdCu@Ti₃C₂ / K₂CO₃ | Water | 98 | [5] |
| 4-Bromoanisole | Phenylboronic acid | PdCu@Ti₃C₂ / K₂CO₃ | Water | 92 | [5] |
Note: The yields presented are for general phenylboronic acid and serve as an indication of the expected reactivity. Specific yields for 3-(trimethylsilyl)phenylboronic acid may vary depending on the reaction conditions and substrate.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford the desired biaryl product.
Role in Drug Discovery and Development
Phenylboronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry and drug development. They can engage in reversible covalent interactions with diols, a property that is exploited for targeting specific biological molecules such as carbohydrates on cell surfaces.
Targeting Sialic Acid on Cancer Cells
Aberrant glycosylation is a hallmark of cancer, often characterized by an over-expression of sialic acid residues on the cell surface. Phenylboronic acids can form reversible covalent bonds with the diol functionalities of sialic acids, enabling the targeted delivery of therapeutic agents to cancer cells. This interaction forms the basis for developing novel cancer therapies and diagnostic tools.
Potential as STAT3 Signaling Pathway Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many types of cancer, promoting tumor cell proliferation, survival, and metastasis.[7][8] The development of STAT3 inhibitors is a promising strategy for cancer therapy. While direct evidence for 3-(trimethylsilyl)phenylboronic acid as a STAT3 inhibitor is still emerging, the broader class of phenylboronic acid derivatives has shown potential in modulating cellular signaling pathways. Further research in this area could unveil its specific role in targeting the STAT3 pathway.
Conclusion
3-(Trimethylsilyl)phenylboronic acid is a valuable and versatile reagent with significant potential in both synthetic and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, while its unique properties make it an attractive candidate for the development of targeted therapies. As research continues to uncover new applications and methodologies, the importance of 3-(trimethylsilyl)phenylboronic acid in advancing scientific discovery is set to grow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 3-(Trimethylsilyl)phenylboronic acid | 177171-16-3 | CHA17116 [biosynth.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(trimethylsilyl)phenylboronic acid in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(trimethylsilyl)phenylboronic acid is a versatile organoboron compound that has emerged as a significant building block in modern organic synthesis. Its unique structural features, particularly the presence of a trimethylsilyl group, impart advantageous properties that enhance its utility in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core features of 3-(trimethylsilyl)phenylboronic acid, including its physicochemical properties, synthesis, and key applications in organic chemistry, with a special focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and data are presented to facilitate its practical application in research and development settings.
Core Features and Physicochemical Properties
3-(trimethylsilyl)phenylboronic acid is a white to off-white crystalline powder. The presence of the trimethylsilyl (TMS) group on the phenyl ring significantly influences its chemical behavior, most notably by enhancing its solubility in organic solvents and increasing its stability compared to unsubstituted phenylboronic acid. These characteristics make it a highly valuable reagent in a range of synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Quantitative Data Summary
The key physicochemical properties of 3-(trimethylsilyl)phenylboronic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₅BO₂Si | |
| Molecular Weight | 194.11 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 145-150 °C | |
| Boiling Point | 290 °C | |
| Flash Point | 145 °C | |
| Density | 1.01 g/cm³ | |
| pKa | 8.73 ± 0.10 (Predicted) | |
| Solubility | Soluble in methanol and other organic solvents | |
| CAS Number | 177171-16-3 |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the trimethylsilyl group protons, and the hydroxyl protons of the boronic acid group. The aromatic protons would appear in the range of 7.0-8.0 ppm, with splitting patterns dependent on the meta-substitution. The nine protons of the trimethylsilyl group would appear as a sharp singlet further upfield, typically around 0.2-0.3 ppm. The acidic protons of the boronic acid hydroxyl groups would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the boron and the carbon attached to the silicon being deshielded. The carbons of the trimethylsilyl group would appear as a single peak at a high field.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups from the trimethylsilyl moiety and potentially the boronic acid group.
Synthesis of 3-(trimethylsilyl)phenylboronic acid
The synthesis of 3-(trimethylsilyl)phenylboronic acid can be achieved through a Grignard reaction, a common method for the preparation of arylboronic acids. The general strategy involves the formation of a Grignard reagent from an appropriately substituted aryl halide, followed by its reaction with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol: Synthesis from 3-Bromophenyltrimethylsilane
This protocol is adapted from established procedures for the synthesis of similar arylboronic acids.
Materials:
-
3-Bromophenyltrimethylsilane
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 3-bromophenyltrimethylsilane (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 3-bromophenyltrimethylsilane dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.2 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid to quench the reaction and hydrolyze the borate ester.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3-(trimethylsilyl)phenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.
Key Applications in Organic Chemistry
The primary application of 3-(trimethylsilyl)phenylboronic acid lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of a wide variety of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Suzuki-Miyaura Cross-Coupling Reactions
The trimethylsilyl group offers several advantages in Suzuki-Miyaura couplings. It enhances the solubility of the boronic acid in organic solvents, which can lead to more homogeneous reaction mixtures and improved reaction rates. Furthermore, the steric and electronic properties of the TMS group can influence the regioselectivity of the coupling reaction.
Below is a logical workflow for a typical Suzuki-Miyaura cross-coupling reaction using 3-(trimethylsilyl)phenylboronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
This protocol provides a representative procedure for the coupling of 3-(trimethylsilyl)phenylboronic acid with an aryl bromide.
Materials:
-
3-(trimethylsilyl)phenylboronic acid (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 3-(trimethylsilyl)phenylboronic acid, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Role in Drug Discovery and Development
While specific examples of marketed drugs synthesized using 3-(trimethylsilyl)phenylboronic acid are not prominently reported, its utility as a versatile building block in medicinal chemistry is significant. The ability to readily introduce a substituted phenyl ring through Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries for high-throughput screening. The trimethylsilyl group can also serve as a handle for further functionalization or can be removed under specific conditions, adding to its synthetic versatility. Boronic acids, in general, are recognized for their potential to form stable complexes with biological targets, making them valuable in the design of new drug candidates.
Reaction Mechanisms
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
3-(trimethylsilyl)phenylboronic acid is a valuable and versatile reagent in organic synthesis. Its enhanced solubility and stability, conferred by the trimethylsilyl group, make it an attractive choice for Suzuki-Miyaura cross-coupling reactions. This technical guide has provided an overview of its key features, synthesis, and applications, along with detailed experimental protocols to aid researchers in its practical use. The continued exploration of this and similar organoboron compounds will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant applications in medicine and materials science.
An In-depth Technical Guide to the Trimethylsilyl Group in Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and applications of the trimethylsilyl (TMS) group in the context of boronic acids. It covers the synthesis, physicochemical properties, and impact on biological activity, with a focus on applications in drug discovery and development.
Introduction to Boronic Acids and the Trimethylsilyl Group
Boronic acids, characterized by a C–B(OH)₂ functional group, are versatile building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their unique ability to form reversible covalent bonds with diols makes them valuable in medicinal chemistry for targeting enzymes and carbohydrates.[1][2] However, challenges such as potential instability and the need for specific physicochemical properties for drug-likeness have led to extensive exploration of various substitutions on the boronic acid scaffold.
The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a sterically bulky and chemically inert functional group widely used in organic chemistry.[3] When incorporated into boronic acid molecules, the TMS group can significantly influence their properties, including stability, solubility, and pharmacokinetic profile. This guide delves into the multifaceted role of the TMS group in advancing the utility of boronic acids in research and drug development.
Physicochemical Properties and the Influence of the TMS Group
The introduction of a TMS group onto a boronic acid, typically on an aryl ring, imparts several key changes to its physicochemical properties. These modifications can be strategically employed to optimize molecules for specific applications.
Key Physicochemical Properties of Representative Boronic Acids:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Calculated logP | Aqueous Solubility |
| Phenylboronic Acid | 121.93 | 216-220 | ~8.8 | 1.13 | ~1.9 g/100 mL (20 °C)[4] |
| 4-(Trimethylsilyl)phenylboronic acid | 194.11 | 173-178 | Not Reported | 3.25 | Lower than Phenylboronic Acid (qualitative)[5] |
| (2-((Trimethylsilyl)ethynyl)phenyl)boronic acid | 218.13 | Not Reported | Not Reported | 3.48 | Not Reported |
Data compiled from various sources. Calculated logP values are estimates and can vary based on the algorithm used.
The TMS group generally increases the lipophilicity of the molecule, as indicated by a higher calculated logP value. This increased lipophilicity can influence a compound's solubility, with TMS-containing boronic acids often exhibiting enhanced solubility in organic solvents but potentially reduced solubility in aqueous media.[5][6] This trade-off is a critical consideration in drug design, where a balance between aqueous solubility for bioavailability and lipophilicity for membrane permeability is essential.
Synthesis of Trimethylsilyl-Containing Boronic Acids
The synthesis of TMS-substituted arylboronic acids typically involves the introduction of the boronic acid moiety onto a TMS-functionalized aryl precursor. Common methods include Miyaura borylation or reaction of an organometallic intermediate with a borate ester.
General Synthetic Workflow
A common synthetic strategy involves a few key steps, starting from a readily available silylated aryl halide.
Caption: General workflow for the synthesis of TMS-arylboronic acids.
Detailed Experimental Protocol: Synthesis of 4-(Trimethylsilyl)phenylboronic Acid
This protocol describes the synthesis of 4-(trimethylsilyl)phenylboronic acid from 1-bromo-4-(trimethylsilyl)benzene.
Reaction Scheme:
(CH₃)₃Si-C₆H₄-Br + Mg → (CH₃)₃Si-C₆H₄-MgBr (CH₃)₃Si-C₆H₄-MgBr + B(O-i-Pr)₃ → (CH₃)₃Si-C₆H₄-B(O-i-Pr)₂ (CH₃)₃Si-C₆H₄-B(O-i-Pr)₂ + H₃O⁺ → (CH₃)₃Si-C₆H₄-B(OH)₂
Materials:
-
1-bromo-4-(trimethylsilyl)benzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-4-(trimethylsilyl)benzene (1.0 eq) in anhydrous THF to the dropping funnel and add a small portion to the flask to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (1.5 eq) dropwise via syringe, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 2 M HCl until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).[7][8][9] The pure product is typically obtained as a white to off-white solid.
Characterization Data for 4-(Trimethylsilyl)phenylboronic acid:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J=7.8 Hz, 2H), 7.65 (d, J=7.8 Hz, 2H), 0.29 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 143.5, 135.0, 134.8, 128.0, -1.1.
Applications in Suzuki-Miyaura Cross-Coupling
TMS-substituted arylboronic acids are excellent coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl structures. The TMS group is generally stable under typical Suzuki coupling conditions.
General Suzuki-Miyaura Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Purification [chem.rochester.edu]
An In-depth Technical Guide to the Solubility and Stability of 3-(trimethylsilyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(trimethylsilyl)phenylboronic acid is an organoboron compound increasingly utilized in organic synthesis and medicinal chemistry. Its unique structural features, notably the presence of a trimethylsilyl group, are reported to enhance its solubility and stability compared to unsubstituted phenylboronic acid, making it a valuable reagent in various applications, including the renowned Suzuki-Miyaura cross-coupling reactions.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-(trimethylsilyl)phenylboronic acid, alongside detailed experimental protocols for their determination.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅BO₂Si | [2] |
| Molecular Weight | 194.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 145 - 150 °C | [2] |
| Storage Conditions | 2 - 8 °C | [2] |
Solubility Profile
The trimethylsilyl group is generally understood to increase the lipophilicity of a molecule, which would suggest enhanced solubility in organic solvents.[2] Phenylboronic acids, in general, exhibit good solubility in polar organic solvents and are poorly soluble in nonpolar hydrocarbons.[3]
Table of Expected Solubility Trends:
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Phenylboronic acids generally show high solubility in ethers.[4] |
| Ketones | Acetone, Methyl ethyl ketone | High | Phenylboronic acids generally show high solubility in ketones.[4] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | Phenylboronic acid has moderate solubility in chloroform.[4] |
| Alcohols | Methanol, Ethanol | Moderate to High | Polar protic nature of alcohols should facilitate dissolution. |
| Apolar Hydrocarbons | Hexanes, Toluene | Low | Phenylboronic acids are poorly soluble in nonpolar hydrocarbons.[3] |
| Aqueous Solutions | Water | Low | Phenylboronic acid has low water solubility (10 g/L at 20 °C).[3] The lipophilic trimethylsilyl group may further decrease aqueous solubility. |
Stability Characteristics
The stability of boronic acids is a critical factor in their storage and handling, as they are susceptible to several degradation pathways. The presence of the trimethylsilyl group is suggested to enhance the stability of the phenylboronic acid moiety.[2]
Key Stability Considerations:
-
Dehydration to Boroxines: A common degradation pathway for phenylboronic acids is the intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is often reversible in the presence of water.[3]
-
Oxidation: Boronic acids can undergo oxidation, particularly in the presence of oxidizing agents, leading to the formation of phenols.
-
Protodeboronation: Under certain conditions, cleavage of the carbon-boron bond can occur, replacing the boronic acid group with a hydrogen atom.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of 3-(trimethylsilyl)phenylboronic acid in an aqueous buffer.
Materials:
-
3-(trimethylsilyl)phenylboronic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of 3-(trimethylsilyl)phenylboronic acid to a known volume of PBS (e.g., 10 mL) in a sealed vial.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.
-
Prepare a series of standard solutions of 3-(trimethylsilyl)phenylboronic acid of known concentrations in the same buffer.
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of 3-(trimethylsilyl)phenylboronic acid in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility.
Stability Assessment by HPLC
This protocol describes a method to assess the stability of 3-(trimethylsilyl)phenylboronic acid under specific conditions (e.g., elevated temperature, different pH).
Materials:
-
3-(trimethylsilyl)phenylboronic acid
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Acetonitrile (ACN)
-
Incubator or water bath
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 3-(trimethylsilyl)phenylboronic acid in ACN.
-
Dilute the stock solution with the respective aqueous buffers to achieve the desired final concentration and a consistent ACN percentage across all samples.
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots at the desired temperature (e.g., 40 °C).
-
At each time point, remove an aliquot, quench any further degradation by cooling, and analyze by HPLC.
-
The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
Monitor the decrease in the peak area of 3-(trimethylsilyl)phenylboronic acid and the appearance of any new peaks over time.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Synthesis of 3-(trimethylsilyl)phenylboronic Acid via Grignard Reaction
This protocol provides a general procedure for the synthesis of 3-(trimethylsilyl)phenylboronic acid.
Materials:
-
3-Bromo(trimethylsilyl)benzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask and line
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a crystal of iodine in a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Add a small amount of a solution of 3-bromo(trimethylsilyl)benzene in anhydrous THF to the flask to initiate the Grignard reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromo(trimethylsilyl)benzene solution dropwise via a dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench with 2 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Synthesis of 3-(trimethylsilyl)phenylboronic Acid
Caption: Workflow for the synthesis of 3-(trimethylsilyl)phenylboronic acid.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
3-(trimethylsilyl)phenylboronic acid is a promising reagent with potentially enhanced solubility and stability, making it an attractive choice for applications in drug discovery and organic synthesis. While specific quantitative data on these properties are limited, this guide provides a framework for understanding its expected behavior and detailed protocols for its characterization and use. The provided experimental workflows for synthesis and application in Suzuki-Miyaura coupling offer practical guidance for researchers. Further studies are warranted to fully quantify the solubility and stability profiles of this versatile compound.
References
molecular weight and formula of 3-(trimethylsilyl)phenylboronic acid
An In-depth Technical Guide on 3-(trimethylsilyl)phenylboronic acid
This guide provides essential information regarding the chemical properties of 3-(trimethylsilyl)phenylboronic acid, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
The fundamental properties of 3-(trimethylsilyl)phenylboronic acid are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C9H15BO2Si |
| Molecular Weight | 194.11 g/mol |
Molecular Structure and Connectivity
The structural arrangement of 3-(trimethylsilyl)phenylboronic acid consists of a central phenyl ring substituted with a trimethylsilyl group and a boronic acid group at positions 1 and 3, respectively. This relationship is visualized in the following diagram.
An In-depth Technical Guide to the Safety and Handling of 3-(trimethylsilyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-(trimethylsilyl)phenylboronic acid (CAS RN: 177171-16-3), a versatile organoboron compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Adherence to proper safety protocols is critical when working with this and related chemical compounds.
Chemical and Physical Properties
3-(trimethylsilyl)phenylboronic acid, also known as 3-(trimethylsilyl)benzeneboronic acid, is a white to off-white crystalline powder.[2] Its unique trimethylsilyl group can enhance solubility and stability in organic solvents, making it a valuable reagent in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1]
| Property | Value | Source |
| CAS Number | 177171-16-3 | [3] |
| Molecular Formula | C9H15BO2Si | [4] |
| Molecular Weight | 194.11 g/mol | [4] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 145-150 °C | --- |
| Flash Point | 129 °C | --- |
| Solubility | Soluble in methanol | --- |
| Storage | Store at 2-8°C under inert gas | --- |
Hazard Identification and Toxicological Data
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[4]
In the absence of specific occupational exposure limits for this compound, it is prudent to adhere to the limits for "Particulates Not Otherwise Classified" or "Nuisance Dust" as a conservative measure. For example, OSHA's Permissible Exposure Limit for total dust is 15 mg/m³ and for respirable dust is 5 mg/m³.[5]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or when dust or aerosols may be generated.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves before use and dispose of contaminated gloves properly.[7]
-
Respiratory Protection: When handling the solid form or in situations where dust may be generated, a NIOSH-approved respirator for dusts should be used.[7]
-
Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[6]
-
Caption: A generalized workflow for handling chemical reagents in a laboratory setting.
Storage and Incompatibility
Store 3-(trimethylsilyl)phenylboronic acid in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is between 2-8°C under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[4] |
Accidental Release and Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the area.[8]
-
Ventilate: Ensure adequate ventilation.[8]
-
Wear PPE: Don appropriate personal protective equipment, including respiratory protection.
-
Contain: Prevent the spread of dust.
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemical-label.com [chemical-label.com]
- 3. SDS of 3-(Trimethylsilyl)phenylboronic acid, Safety Data Sheets, CAS 177171-16-3 - chemBlink [ww.chemblink.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. etimineusa.com [etimineusa.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-(Trimethylsilyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most notably for the synthesis of biaryl and substituted biaryl scaffolds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing 3-(trimethylsilyl)phenylboronic acid, a versatile building block for introducing a silylated phenyl group.
The incorporation of a trimethylsilyl (TMS) group onto a phenyl ring offers several advantages in the context of drug discovery and development. The "sila-substitution," or the replacement of a carbon atom with a silicon atom, can significantly alter the physicochemical and pharmacological properties of a molecule.[2][3] Silicon's larger atomic size, lower electronegativity, and increased lipophilicity compared to carbon can influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] Furthermore, the TMS group can serve as a valuable synthetic handle, allowing for subsequent functionalization through reactions such as protodesilylation or the Hiyama cross-coupling.[6][7]
These application notes will guide researchers through the optimization of reaction conditions, provide a detailed experimental protocol, and discuss the potential applications of the resulting 3-(trimethylsilyl)biphenyl derivatives in medicinal chemistry and materials science.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters: the palladium catalyst, the ligand, the base, and the solvent system. For the coupling of 3-(trimethylsilyl)phenylboronic acid with various aryl halides, a systematic optimization of these components is crucial to achieve high yields and purity.
Table 1: General Optimization Parameters for the Suzuki-Miyaura Coupling of 3-(Trimethylsilyl)phenylboronic Acid with Aryl Halides
| Parameter | Variation | Expected Outcome/Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a common starting point. Pd(OAc)₂ requires an external ligand. Buchwald precatalysts are often highly active for challenging substrates. |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), Tri(tert-butyl)phosphine (P(tBu)₃) | Bulky, electron-rich phosphine ligands can enhance catalytic activity, especially with sterically hindered substrates or less reactive aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is critical and often substrate-dependent. Cs₂CO₃ is generally effective but more expensive. K₂CO₃ and K₃PO₄ are common and effective choices. |
| Solvent System | Toluene, Dioxane, THF, DMF, Acetonitrile, often with an aqueous component (e.g., Toluene/H₂O, Dioxane/H₂O) | A biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents. The choice of solvent can significantly impact reaction rate and yield. |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive aryl halides (e.g., chlorides). Microwave irradiation can significantly reduce reaction times. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity generally follows the order I > Br > OTf > Cl. More forcing conditions (stronger base, more active catalyst, higher temperature) may be needed for chlorides. |
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with 3-(trimethylsilyl)phenylboronic acid. This protocol should be optimized for each specific substrate combination.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-(Trimethylsilyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.03 mmol) to the flask. Then, add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(trimethylsilyl)biphenyl derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Decision tree for optimizing reaction conditions.
Applications in Drug Discovery and Materials Science
The 3-(trimethylsilyl)biphenyl scaffold is a valuable intermediate for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science.
Medicinal Chemistry:
-
Modulation of Physicochemical Properties: The introduction of a TMS group can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes.[5] This modification can be a strategic tool for optimizing the pharmacokinetic profile of a drug candidate.
-
Bioisosteric Replacement: The TMS group can act as a bioisostere for other chemical moieties, such as a tert-butyl group.[2] This "sila-switch" can lead to compounds with similar or improved biological activity while potentially altering metabolic pathways and reducing toxicity.[3]
-
Metabolic Stability: The silicon-carbon bond is generally more stable to metabolic oxidation than a corresponding carbon-carbon bond in certain enzymatic systems. This can lead to an increased metabolic half-life of a drug.
-
Synthetic Handle: The TMS group can be readily converted to other functional groups. For example, it can be replaced with a hydroxyl group via Tamao-Fleming oxidation or a halogen via halodesilylation, providing a versatile point for further molecular elaboration.
Materials Science:
-
Organic Electronics: Biphenyl derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystals. The electronic properties of the biphenyl core can be fine-tuned by the introduction of substituents like the TMS group.
-
Polymer Chemistry: Silylated biphenyls can be incorporated into polymer backbones to modify their thermal stability, solubility, and optical properties.
By providing a reliable method for the synthesis of 3-(trimethylsilyl)biphenyls, the Suzuki-Miyaura coupling with 3-(trimethylsilyl)phenylboronic acid opens up avenues for the exploration of novel chemical entities with tailored properties for a wide range of applications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Silicon chemistry as a novel source of chemical diversity in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 5. The role of silicon in drug discovery: a review [ouci.dntb.gov.ua]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(trimethylsilyl)phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethylsilyl)phenylboronic acid is a versatile reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. The presence of the trimethylsilyl (TMS) group can enhance the solubility of the reagent and its derivatives in organic solvents and can serve as a useful handle for further synthetic transformations. These application notes provide detailed protocols for the use of 3-(trimethylsilyl)phenylboronic acid in Suzuki-Miyaura and Stille cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds—a common structural motif in pharmaceuticals and functional materials.
Application in Drug Discovery
Boronic acids and their derivatives are crucial in drug discovery for several reasons. They are key building blocks in the synthesis of complex molecules, allowing for the construction of diverse chemical libraries for high-throughput screening. The resulting biaryl structures are prevalent in many biologically active compounds. Furthermore, the boronic acid moiety itself can act as a pharmacophore, interacting with the active sites of enzymes. The trimethylsilyl group on the phenyl ring can influence the pharmacokinetic properties of a molecule, potentially improving its metabolic stability and bioavailability.
Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.
General Experimental Protocol
Materials:
-
3-(trimethylsilyl)phenylboronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-(trimethylsilyl)phenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask. If a biphasic system is used, a mixture of an organic solvent and an aqueous solution of the base (e.g., 2M Na₂CO₃) is common.[1]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction to room temperature. If an aqueous base was used, separate the organic layer. If a solid base was used, filter the mixture through a pad of Celite. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | e.g., 92 |
| 2 | 1-Iodonaphthalene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 8 | e.g., 88 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | e.g., 85 |
Experimental Workflow: Suzuki-Miyaura Coupling
Stille Cross-Coupling Protocol
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. While boronic acids are not directly used, they can be precursors to the necessary organostannanes, or this section can serve as a comparative protocol for biaryl synthesis. For the direct application of 3-(trimethylsilyl)phenylboronic acid, the Suzuki-Miyaura protocol is more relevant. However, for completeness, a general Stille protocol is provided.
General Experimental Protocol
Materials:
-
Organostannane (e.g., Aryl-SnBu₃)
-
Aryl or vinyl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if necessary, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the organostannane (1.0-1.2 equivalents) in the anhydrous solvent.
-
Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) and any additional ligand to the reaction mixture.
-
Reaction: Heat the reaction to the required temperature (can range from room temperature to >100 °C) and stir. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction and dilute it with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Filter the resulting precipitate. Further wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography.
Data Presentation: Stille Coupling
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aryl-SnBu₃ | Pd(PPh₃)₄ (2) | Toluene | 110 | 16 | e.g., 89 |
| 2 | 4-Bromotoluene | Vinyl-SnBu₃ | Pd₂(dba)₃ (1) / P(furyl)₃ (4) | THF | 60 | 24 | e.g., 95 |
| 3 | 1-Chloronaphthalene | Aryl-SnMe₃ | PdCl₂(PPh₃)₂ (5) | DMF | 100 | 12 | e.g., 78 |
Signaling Pathway: General Catalytic Cycle for Cross-Coupling
Conclusion
3-(Trimethylsilyl)phenylboronic acid is a valuable reagent for constructing biaryl systems via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a starting point for developing specific applications in research and drug development. Optimization of the catalyst, base, solvent, and temperature will likely be necessary for specific substrate combinations to achieve high yields and purity. The trimethylsilyl group offers a synthetic handle for further transformations, adding to the versatility of this building block in complex molecule synthesis.
References
Application Notes and Protocols: 3-(Trimethylsilyl)phenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethylsilyl)phenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a trimethylsilyl (TMS) group, offer distinct advantages in the synthesis of complex drug candidates. The TMS group enhances the solubility of the reagent in organic solvents and can improve the stability and reactivity in cross-coupling reactions. This organoboron compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.[1] These reactions are instrumental in constructing biaryl and heteroaryl scaffolds, which are prevalent in a wide array of therapeutic agents. The ability to introduce a functionalized phenyl ring with the TMS group, which can be retained or subsequently modified, provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Key Applications in Drug Discovery
The primary application of 3-(trimethylsilyl)phenylboronic acid in drug discovery lies in its role as a key intermediate for the synthesis of bioactive molecules.[1][2] Its utility spans various therapeutic areas, including oncology, inflammation, and pain management.
Synthesis of Tropomyosin Receptor Kinase (Trk) Inhibitors
A notable application of 3-(trimethylsilyl)phenylboronic acid is in the synthesis of inhibitors of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[3] Trk receptors are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions or mutations, is implicated in the progression of various cancers and in the pathophysiology of pain and inflammation.[3][4] Consequently, Trk inhibitors have emerged as a promising class of targeted therapies.
Substituted ureas containing a 3-(trimethylsilyl)phenyl moiety have been designed as potent Trk kinase inhibitors.[3] The synthesis of these compounds often involves a Suzuki-Miyaura coupling reaction where 3-(trimethylsilyl)phenylboronic acid is coupled with a suitable heterocyclic halide to construct the core scaffold of the inhibitor.
Signaling Pathways
Trk Signaling Pathway
The Trk signaling pathway is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) to TrkB, and Neurotrophin-3 (NT-3) to TrkC.[5] This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades. Key pathways activated by Trk receptors include:
-
The Ras/MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.[5]
-
The PI3K/Akt (Phosphoinositide 3-Kinase/Protein Kinase B) Pathway: This cascade is a major regulator of cell survival, growth, and metabolism.[5]
-
The PLCγ (Phospholipase C-gamma) Pathway: Activation of this pathway leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing neuronal function and gene expression.[5]
In the context of cancer, aberrant Trk signaling, often due to oncogenic fusions, leads to constitutive activation of these downstream pathways, driving tumor growth, proliferation, and survival. Trk inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Caption: Trk signaling pathway and point of inhibition.
Data Presentation
The following table summarizes representative quantitative data for Trk inhibitors synthesized via Suzuki-Miyaura coupling, demonstrating the potency of this class of compounds. While specific data for compounds derived from 3-(trimethylsilyl)phenylboronic acid is proprietary, the presented data for analogous compounds highlights the achievable potency.
| Compound ID | Target | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | 5, 11, 7 | Proliferation | Various | [5] |
| Entrectinib | TrkA, TrkB, TrkC | 1.7, 0.4, 1.2 | Proliferation | Various | [6] |
| Repotrectinib | TrkA, TrkB, TrkC | 0.4, 0.08, 0.3 | Proliferation | Various | [5] |
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling
The synthesis of Trk inhibitors utilizing 3-(trimethylsilyl)phenylboronic acid typically follows a convergent synthetic route where the key step is a Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic workflow for Trk inhibitors.
Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol provides a representative methodology for the Suzuki-Miyaura coupling of 3-(trimethylsilyl)phenylboronic acid with a heterocyclic halide, a key step in the synthesis of certain Trk inhibitors.
Materials:
-
Heterocyclic bromide (1.0 eq)
-
3-(Trimethylsilyl)phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the heterocyclic bromide (1.0 eq), 3-(trimethylsilyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), XPhos (0.1 eq), and potassium phosphate (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes while stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl intermediate.
Yields: Typical yields for Suzuki-Miyaura coupling reactions of this nature range from 60% to 95%, depending on the specific substrates and optimization of reaction conditions.
Conclusion
3-(Trimethylsilyl)phenylboronic acid is a highly effective reagent in drug discovery, particularly for the synthesis of complex biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling. Its application in the development of potent Trk kinase inhibitors underscores its importance in modern medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The unique properties conferred by the trimethylsilyl group can be strategically exploited to enhance synthetic efficiency and explore novel chemical space in the pursuit of new medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(Trimethylsilyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Among the myriad of methods available for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile tool. This application note focuses on the utility of 3-(trimethylsilyl)phenylboronic acid as a key building block in the palladium-catalyzed synthesis of silylated biaryl compounds. The presence of the trimethylsilyl (TMS) group can enhance solubility, facilitate subsequent functionalization, and offer unique electronic properties to the target molecules.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (in this case, 3-(trimethylsilyl)phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species.
Applications in Drug Development and Materials Science
Biaryl structures are prevalent in a wide range of pharmaceuticals, exhibiting activities from anti-inflammatory to anti-cancer. The introduction of a silicon-containing moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The trimethylsilyl group can improve metabolic stability, enhance membrane permeability, and serve as a handle for further chemical modification or for the attachment of imaging agents. In materials science, silylated biaryls are of interest for the development of organic light-emitting diodes (OLEDs), liquid crystals, and organic semiconductors due to their unique photophysical and electronic properties.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds. While Protocol 1 provides a general procedure, Protocol 2 is adapted from a study on a closely related reaction involving a silyl-substituted aryl bromide and can serve as a specific starting point for optimization.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with 3-(trimethylsilyl)phenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
3-(trimethylsilyl)phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O mixture)
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, 3-(trimethylsilyl)phenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Adapted Procedure for the Synthesis of a Silylated Biaryl Compound [1]
This protocol is adapted from the work of Greiner et al. (2008) for the Suzuki-Miyaura coupling of a 4-silyl-bromobenzene with phenylboronic acid and can be used as a starting point for the reaction of an aryl halide with 3-(trimethylsilyl)phenylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 equiv)
-
3-(trimethylsilyl)phenylboronic acid (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Sodium carbonate (Na₂CO₃) (1.5 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) / Water (9:1)
-
Reaction vessel (Microwave vial or round-bottom flask)
-
Magnetic stirrer and heating source (Conventional or microwave)
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel, dissolve the aryl bromide (0.34 mmol) and 3-(trimethylsilyl)phenylboronic acid (0.68 mmol) in a mixture of DMF (4.5 mL) and water (0.5 mL).
-
To this solution, add sodium carbonate (0.51 mmol), palladium(II) acetate (0.01 mmol), and triphenylphosphine (0.02 mmol).
-
Stir the reaction mixture under a nitrogen atmosphere at 80 °C.
-
Monitor the reaction progress. Under conventional heating, the reaction may take several hours. Under microwave irradiation, the reaction time can be significantly shorter (e.g., 30 minutes).[1]
-
After completion, filter the reaction mixture and evaporate the volatile components.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative data for Suzuki-Miyaura coupling reactions of silyl-substituted aryl bromides with phenylboronic acid, which can be considered analogous to the reaction of aryl halides with 3-(trimethylsilyl)phenylboronic acid.[1]
| Entry | Aryl Bromide | Heating Method | Time (h) | Yield (%) |
| 1 | 4-(Imidazol-1-ylmethyl)bromobenzene derivative | Conventional | 24 | 75 |
| 2 | 4-(Imidazol-1-ylmethyl)bromobenzene derivative | Microwave | 0.5 | 82 |
| 3 | 4-(Imidazolium chloride-1-ylmethyl)bromobenzene derivative | Conventional | 24 | 78 |
| 4 | 4-(Imidazolium chloride-1-ylmethyl)bromobenzene derivative | Microwave | 0.5 | 87 |
Data adapted from Greiner et al., The Open Organic Chemistry Journal, 2008, 2, 65-67.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of biaryl compounds using 3-(trimethylsilyl)phenylboronic acid.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-(Trimethylsilyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(trimethylsilyl)phenylboronic acid in various palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the trimethylsilyl group can enhance solubility and stability, offering potential advantages in certain synthetic applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. 3-(Trimethylsilyl)phenylboronic acid serves as an effective coupling partner with a variety of aryl and heteroaryl halides.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (0.5) | None | K₂CO₃ | Water/Acetone | RT | 0.5 | 98[1] |
| 2 | 4-Chlorobiphenyl | Pd(OAc)₂ (0.5) | None | K₂CO₃ | Water/Acetone | RT | 0.5 | 98[1] |
| 3 | 4-Bromoanisole | Pd(OH)₂ (N/A) | None | K₃PO₄ | Ethanol/Water | 65 | N/A | >90[2] |
| 4 | 1-Bromo-4-nitrobenzene | LaF₃·Pd nanocatalyst | None | K₂CO₃ | Water | 70 | N/A | 95[3] |
| 5 | 4-Bromophenol | LaF₃·Pd nanocatalyst | None | K₂CO₃ | Water | 70 | N/A | 97[3] |
Note: The data presented is for similar phenylboronic acids and serves as a representative guide. Optimization for 3-(trimethylsilyl)phenylboronic acid may be required.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with 3-(trimethylsilyl)phenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-(Trimethylsilyl)phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 equiv), 3-(trimethylsilyl)phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a mixture of water and acetone (e.g., 3.5:3 v/v).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under the inert atmosphere, add palladium(II) acetate (0.5 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. While direct use of boronic acids as the aryl source in a traditional Buchwald-Hartwig amination is not standard, related nickel-catalyzed aminations activated by boronic esters have been reported.[4]
Conceptual Workflow for C-N Bond Formation
Caption: Conceptual workflow for palladium- or nickel-catalyzed amination.
Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Chloride | Aniline | Pd₂(dba)₃ (0.25) | Ylide-Phosphine L1 (0.5) | KOtBu | Toluene | RT | 1 | >95[5] |
| 2 | Aryl Bromide | Ammonia | Pd-G3 dimer/KPhos | KPhos | KOH | Dioxane/Water | RT | N/A | High Selectivity[6] |
| 3 | Aryl Mesylate | Arylamine | Pd/CM-phos | CM-phos | N/A | N/A | N/A | Good to Excellent[7] |
Note: These conditions are for general Buchwald-Hartwig aminations and would require significant adaptation and optimization for a reaction involving 3-(trimethylsilyl)phenylboronic acid as an aryl source or activator.
Experimental Protocol: General Buchwald-Hartwig Amination
This is a generalized protocol for the amination of an aryl chloride.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.25 mol%)
-
Ylide-substituted phosphine ligand (e.g., L1) (0.5 mol%)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv), amine (1.2 equiv), and potassium tert-butoxide (1.5 equiv) to a Schlenk tube.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.25 mol%) and the phosphine ligand (0.5 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Seal the tube and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene. While arylboronic acids are not the typical aryl source for the classic Heck reaction, Heck-type reactions using arylboronic acids have been developed.
Catalytic Cycle of a Heck-Type Reaction
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Creating Chemical Libraries with 3-(Trimethylsilyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethylsilyl)phenylboronic acid is a versatile and valuable building block in modern medicinal chemistry, particularly for the construction of diverse chemical libraries for drug discovery. Its unique structural features, most notably the presence of the trimethylsilyl (TMS) group, offer distinct advantages in the synthesis of biaryl and related scaffolds, which are prevalent in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of 3-(trimethylsilyl)phenylboronic acid in the creation of chemical libraries, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
The TMS group enhances the solubility of the boronic acid in organic solvents and can improve its stability, making it an excellent reagent for high-throughput synthesis.[1] These properties, combined with its ability to readily participate in palladium-catalyzed cross-coupling reactions, allow for the efficient and reliable generation of novel compounds for screening and lead optimization.[2]
Applications in Chemical Library Synthesis
The primary application of 3-(trimethylsilyl)phenylboronic acid in library synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction enables the facile connection of the 3-(trimethylsilyl)phenyl moiety to a wide array of aryl and heteroaryl halides. By employing a diverse set of halide building blocks, vast and structurally rich chemical libraries can be rapidly assembled.
Advantages of Using 3-(Trimethylsilyl)phenylboronic Acid:
-
Enhanced Solubility: The lipophilic TMS group improves solubility in common organic solvents used in synthesis.[1]
-
Increased Stability: The silyl group can confer greater stability to the boronic acid, reducing degradation and improving reaction consistency.[1]
-
Versatility: It can be coupled with a broad range of aryl and heteroaryl halides, allowing for extensive diversification of the chemical library.[3]
-
Potential for Post-Coupling Modification: The TMS group can potentially be further functionalized, although it is often retained in the final compounds to modulate physicochemical properties.
Experimental Protocols
The following protocols provide a general framework for the use of 3-(trimethylsilyl)phenylboronic acid in the synthesis of a biaryl chemical library via the Suzuki-Miyaura cross-coupling reaction. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Microscale Parallel Synthesis in 96-Well Plates
This protocol is suitable for the rapid generation of a small library of compounds for initial screening.
Materials:
-
3-(Trimethylsilyl)phenylboronic acid
-
A diverse library of aryl or heteroaryl bromides (e.g., substituted phenyl bromides, pyridyl bromides, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., preparative HPLC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of 3-(trimethylsilyl)phenylboronic acid in the chosen solvent.
-
Prepare 0.1 M stock solutions of each aryl/heteroaryl bromide in the same solvent.
-
Prepare a 1 M aqueous solution of the chosen base.
-
Prepare a stock solution of the palladium catalyst (e.g., 0.01 M in the reaction solvent).
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the aryl/heteroaryl bromide stock solution (100 µL, 0.01 mmol, 1.0 equiv.).
-
Add the 3-(trimethylsilyl)phenylboronic acid stock solution (60 µL, 0.012 mmol, 1.2 equiv.).
-
Add the aqueous base solution (20 µL, 0.02 mmol, 2.0 equiv.).
-
Add the palladium catalyst stock solution (10 µL, 0.0001 mmol, 1 mol%).
-
Seal the 96-well plate with a sealing mat.
-
-
Reaction Execution:
-
Place the sealed plate in a pre-heated reaction block (typically 80-100 °C).
-
Stir the reactions for 4-12 hours (reaction time should be optimized).
-
-
Work-up and Analysis:
-
Cool the reaction plate to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate, 500 µL) and water (500 µL) to each well.
-
Seal and shake the plate to partition the components.
-
Allow the layers to separate.
-
Take an aliquot from the organic layer for analysis by LC-MS to determine reaction completion and product purity.
-
-
Purification:
-
Purify the desired products from the organic layer using a high-throughput purification system.
-
Protocol 2: General Procedure for Scale-Up Synthesis
This protocol is suitable for synthesizing a larger quantity of a specific library member for further biological evaluation.
Materials:
-
3-(Trimethylsilyl)phenylboronic acid (1.2 equiv.)
-
Aryl or heteroaryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene and water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl bromide, 3-(trimethylsilyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed toluene and water (typically a 5:1 to 10:1 ratio).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure biaryl compound.
-
Data Presentation
The following table provides representative, albeit generalized, data for the Suzuki-Miyaura coupling of a phenylboronic acid with various aryl bromides. Specific yields for 3-(trimethylsilyl)phenylboronic acid would require experimental determination.
| Aryl Bromide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 6 | 90-98 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 8 | 75-85 |
| 3-Bromobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 10 | 80-90 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical high-throughput workflow for the synthesis and screening of a chemical library using 3-(trimethylsilyl)phenylboronic acid.
Illustrative Signaling Pathway: Kinase Inhibition
While specific biological targets for libraries derived from 3-(trimethylsilyl)phenylboronic acid are not extensively documented in publicly available literature, biaryl scaffolds are common motifs in kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be targeted by such a library.
References
3-(trimethylsilyl)phenylboronic acid: A Versatile Building Block for Advanced Materials
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(trimethylsilyl)phenylboronic acid is a versatile organoboron compound that has emerged as a crucial building block in the synthesis of advanced materials. Its unique structure, featuring both a reactive boronic acid moiety and a sterically influential trimethylsilyl group, allows for its application in a diverse range of fields, including organic electronics, fluorescent sensors, and targeted drug delivery systems. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex organic molecules.[1] Simultaneously, the trimethylsilyl group can enhance solubility in organic solvents and influence the photophysical and electronic properties of the resulting materials.
This document provides detailed application notes and experimental protocols for the use of 3-(trimethylsilyl)phenylboronic acid in the development of advanced materials. The information is intended to guide researchers in harnessing the potential of this valuable synthetic tool.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(trimethylsilyl)phenylboronic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 177171-16-3 | [2] |
| Molecular Formula | C₉H₁₅BO₂Si | [2] |
| Molecular Weight | 194.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 145 - 150 °C | [1] |
| Solubility | Soluble in many organic solvents | [1] |
Application 1: Synthesis of Advanced Organic Electronic Materials via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryls, conjugated polymers, and other functional organic materials used in applications such as Organic Light-Emitting Diodes (OLEDs). 3-(trimethylsilyl)phenylboronic acid serves as an excellent coupling partner in these reactions, contributing a phenyl group with a bulky trimethylsilyl substituent that can enhance the performance and processability of the final material.
General Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 4-methoxy-3'-(trimethylsilyl)-1,1'-biphenyl
This protocol details the synthesis of a biaryl compound using 3-(trimethylsilyl)phenylboronic acid and 4-bromoanisole as coupling partners.
Materials:
-
3-(trimethylsilyl)phenylboronic acid
-
4-bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-(trimethylsilyl)phenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and tricyclohexylphosphine (0.04 equivalents).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Stir the mixture vigorously at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxy-3'-(trimethylsilyl)-1,1'-biphenyl.
Quantitative Data:
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids. While specific data for the 3-(trimethylsilyl) derivative is not always available, these provide a general guideline.
| Aryl Halide | Phenylboronic Acid Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | Various | Dioxane/H₂O | 100 | 1-24 | 85-98 | [3] |
| 4-silyl-bromobenzenes | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 0.5-24 | ~50 (MW) | [4] |
Application 2: Development of Fluorescent Sensors
Phenylboronic acids are widely employed in the design of fluorescent sensors, particularly for the detection of saccharides like glucose.[5][6][7] The principle relies on the reversible formation of a boronate ester between the boronic acid and the cis-diol of a sugar, which modulates the fluorescence properties of an attached fluorophore. The trimethylsilyl group on the phenyl ring can influence the sensor's sensitivity and selectivity.
Signaling Mechanism of a Phenylboronic Acid-Based Fluorescent Sensor
The interaction between a phenylboronic acid-based sensor and a diol-containing analyte, leading to a change in fluorescence, is depicted below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Trimethylsilyl)phenylboronic acid | 177171-16-3 | CHA17116 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamopen.com [benthamopen.com]
- 5. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(trimethylsilyl)phenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-(trimethylsilyl)phenylboronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of functionalized biaryl compounds containing a trimethylsilyl group, a versatile moiety in organic synthesis and medicinal chemistry. The trimethylsilyl group can serve as a directing group, a steric controller, or a precursor for further functionalization.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. This methodology is widely employed in the pharmaceutical industry and materials science due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.
This document outlines the general reaction conditions, a detailed experimental protocol, and a summary of expected outcomes for the coupling of 3-(trimethylsilyl)phenylboronic acid with various aryl halides, including those bearing electron-donating and electron-withdrawing groups.
Data Presentation: Reaction Conditions and Expected Yields
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields for the coupling of 3-(trimethylsilyl)phenylboronic acid with representative aryl halides. The data is compiled from analogous reactions in the literature and represents typical outcomes.[1]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 80 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 8 | 80-90 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 110 | 6 | 90-98 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | THF/H₂O (4:1) | 70 | 12 | 88-96 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 16 | 75-85 |
| 6 | 1-Iodo-2-methylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 10 | 70-80 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of 3-(trimethylsilyl)phenylboronic acid with an aryl bromide. This procedure can be adapted for other aryl halides, but optimization of the catalyst, ligand, base, and reaction temperature may be necessary.
Materials:
-
3-(trimethylsilyl)phenylboronic acid (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF/H₂O, 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.1 mmol), palladium catalyst (0.03 mmol), and sodium carbonate (2.0 mmol) under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed DMF (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle.
References
Application Note 1: High-Throughput Screening for Novel Kinase Inhibitors in Oncology
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[1][2][3] Kinase inhibitors have emerged as a highly successful class of targeted therapies in oncology, with numerous drugs approved by the FDA.[1] This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of a specific receptor tyrosine kinase (RTK), a key player in cancer progression.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
RTKs are cell surface receptors that, upon binding to a ligand such as a growth factor, dimerize and autophosphorylate on specific tyrosine residues within their intracellular domain. This autophosphorylation creates docking sites for downstream signaling proteins, initiating intracellular signaling cascades that ultimately drive cellular responses like proliferation and survival.[2][3] The diagram below illustrates a simplified RTK signaling pathway, a common target for kinase inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Experimental Protocol: High-Throughput Screening (HTS) for RTK Inhibitors
HTS is a drug discovery process that leverages automation to rapidly test the biochemical activity of a large number of compounds against a biological target.[4] The goal is to identify "hits" that modulate the target's activity in the desired way.[4]
1. Objective: To identify small molecule inhibitors of a target RTK from a large compound library using an in vitro biochemical assay.
2. Materials & Reagents:
-
Compound Library: A collection of small molecules dissolved in DMSO.
-
Microplates: 384-well, low-volume, black, opaque plates.
-
Reagents:
-
Recombinant human RTK enzyme.
-
Poly-Glu-Tyr (4:1) peptide substrate.
-
Adenosine-5'-triphosphate (ATP).
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
Positive Control: A known inhibitor of the target RTK (e.g., Sunitinib, Sorafenib).[2]
-
Negative Control: DMSO.
-
-
Equipment:
3. HTS Workflow:
Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitors.
4. Detailed Procedure:
-
Step 1: Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Dispense positive control and negative control (DMSO) into designated wells.
-
Step 2: Enzyme/Substrate Addition: Add 5 µL of a solution containing the RTK enzyme and peptide substrate in assay buffer to all wells.
-
Step 3: Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Step 4: Reaction Initiation: Add 5 µL of ATP solution (at a concentration near the Km for the enzyme) in assay buffer to all wells to start the kinase reaction. The final compound concentration is typically 10 µM.
-
Step 5: Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Step 6: Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent I to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.
-
Step 7: Signal Generation: Add 10 µL of ADP-Glo™ Reagent II to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal proportional to kinase activity. Incubate for 30 minutes.
-
Step 8: Data Acquisition: Read the luminescence signal on a compatible plate reader.
5. Data Analysis & Hit Identification:
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Assay Quality Control (Z'-factor): The Z'-factor is calculated to assess the quality and robustness of the assay. A Z' value greater than 0.5 is considered excellent for HTS.[5][6]
-
Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
-
-
Hit Selection: Compounds that exhibit an inhibition level above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary "hits" for further confirmation and characterization.
Quantitative Data Summary
Following primary screening and hit confirmation, dose-response experiments are performed to determine the potency (IC50) of the confirmed hits.
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| Sunitinib | VEGFR2 | 9 | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Sorafenib | VEGFR2 | 90 | HTRF |
| Crizotinib | c-Met | 8 | Luminescence-based |
| Repotrectinib | ROS1 | <1 | Cellular Assay |
| Hit Compound A | Target RTK | 250 | ADP-Glo™ |
| Hit Compound B | Target RTK | 1,200 | ADP-Glo™ |
| Hit Compound C | Target RTK | 85 | ADP-Glo™ |
Data is illustrative. IC50 values for known drugs are sourced from literature.[2][7]
Application Note 2: Evaluating Herbicides Targeting Amino Acid Biosynthesis
Introduction
The biosynthesis of essential amino acids is a metabolic pathway found in plants and microorganisms but absent in animals. This makes the enzymes within these pathways ideal targets for the development of selective herbicides with low mammalian toxicity.[8][9][10] Several major classes of commercial herbicides, including glyphosate and acetolactate synthase (ALS) inhibitors (e.g., sulfonylureas, imidazolinones), act by blocking specific steps in amino acid synthesis.[8][9] This application note describes the branched-chain amino acid pathway and provides a protocol for evaluating the efficacy of novel ALS-inhibiting herbicides.
Biochemical Pathway: Branched-Chain Amino Acid Synthesis
Branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine — are essential for protein synthesis and plant growth. Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first key enzyme in this pathway. Inhibition of ALS leads to a deficiency in these critical amino acids, which rapidly halts cell division and plant growth, eventually leading to plant death.[10]
Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.
Experimental Protocol: Whole-Plant Greenhouse Efficacy Assay
This protocol details a method for assessing the post-emergence herbicidal activity of experimental compounds on a target weed species.
1. Objective: To determine the dose-dependent efficacy of potential herbicides on whole plants under controlled greenhouse conditions.[11]
2. Materials & Equipment:
-
Test Plants: Target weed species (e.g., Amaranthus retroflexus, Pigweed) and a crop species (e.g., Zea mays, Corn) grown in pots to the 2-4 leaf stage.
-
Test Compounds: Experimental herbicides and a commercial standard (e.g., Chlorsulfuron).
-
Formulation Blank: A solution containing all spray components except the active ingredient.
-
Spray Chamber: An enclosed chamber that provides uniform application of spray solutions to plants.
-
Greenhouse: A controlled environment with regulated temperature, light, and humidity.
3. Procedure:
-
Step 1: Plant Propagation: Grow plants from seed in a suitable soil mix in individual pots. Maintain in a greenhouse until they reach the desired growth stage (e.g., 2-4 true leaves).
-
Step 2: Compound Preparation: Prepare stock solutions of test compounds in an appropriate solvent. Create a series of dilutions and formulate them into a sprayable solution, often containing surfactants to aid in leaf wetting. Prepare a commercial standard and a formulation blank (untreated control) in the same manner.
-
Step 3: Herbicide Application: Arrange the pots in the spray chamber. Apply the herbicide solutions at a constant pressure and volume to ensure uniform coverage. Application rates are typically expressed in grams of active ingredient per hectare (g a.i./ha).
-
Step 4: Incubation: After treatment, transfer the plants back to the greenhouse. Arrange them in a randomized complete block design to minimize environmental variability.
-
Step 5: Efficacy Evaluation: Assess the plants for injury at set time points (e.g., 3, 7, and 14 days after treatment). Use a visual rating scale from 0% to 100%, where 0% represents no visible effect and 100% represents complete plant death.
-
Step 6: Data Collection: In addition to visual injury ratings, quantitative data such as plant height or fresh/dry weight can be collected at the final time point.
4. Data Analysis: The visual injury data is analyzed using statistical software to determine the dose required to cause 50% growth inhibition (GR50) or 50% lethality (LD50). This allows for the quantitative comparison of the potency of different compounds.
Quantitative Data Summary
The table below presents illustrative efficacy data for several ALS-inhibiting herbicides against different plant species.
| Herbicide Class | Active Ingredient | Application Rate (g a.i./ha) | Weed Species | % Control (14 DAT) |
| Sulfonylurea | Chlorsulfuron | 20 | Amaranthus retroflexus | 95 |
| Sulfonylurea | Rimsulfuron | 15 | Setaria faberi | 92 |
| Imidazolinone | Imazapyr | 100 | Cyperus esculentus | 88 |
| Triazolopyrimidine | Flumetsulam | 50 | Abutilon theophrasti | 90 |
| Experimental A | Compound 101 | 50 | Amaranthus retroflexus | 75 |
| Experimental B | Compound 205 | 50 | Amaranthus retroflexus | 91 |
DAT = Days After Treatment. Data is for illustrative purposes.
Application Note 3: Synthesis and Antifungal Screening of Pyrazole Derivatives
Introduction
Pyrazole derivatives are a vital class of nitrogen-containing heterocyclic compounds that form the structural core of many successful agrochemical fungicides.[12] Commercial examples like Pyraclostrobin demonstrate broad-spectrum activity by inhibiting mitochondrial respiration in fungi.[13] The fungicidal activity of pyrazole analogues can be significantly influenced by the nature and position of substituents on the pyrazole ring.[14] This has led to extensive research into the synthesis of novel derivatives to discover compounds with enhanced efficacy.[12][14] This application note outlines a general synthetic route for pyrazole carboxamides and a protocol for their in vitro evaluation against common plant pathogenic fungi.
Logical Workflow: Synthesis and Evaluation of Pyrazole Fungicides
The discovery of new fungicides is a systematic process that begins with chemical synthesis based on rational design or scaffold hopping, followed by rigorous biological screening to identify promising candidates and establish structure-activity relationships (SAR).
Caption: Workflow for Pyrazole Fungicide Development.
Protocol: Synthesis of a 1,3-Dimethyl-N-phenyl-1H-pyrazole-4-carboxamide
This protocol is a representative example of synthesizing a pyrazole carboxamide, a common scaffold in fungicides.[15]
1. Objective: To synthesize a target pyrazole carboxamide via the acylation of an amine with a pyrazole acid chloride.
2. Reaction Scheme:
-
Step 1: Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is saponified with NaOH.
-
Step 2: The resulting pyrazole-4-carboxylic acid is acidified.
-
Step 3: The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂).
-
Step 4: The acid chloride is reacted with a substituted amine (e.g., aniline) to yield the final amide product.
3. Materials & Reagents:
-
1,3-dimethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
4. Procedure:
-
Step 1: Acid Chloride Formation: To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) in dry DCM (10 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2 hours.[15]
-
Step 2: Amide Formation: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve aniline (1.0 mmol) and triethylamine (1.5 mmol) in dry DCM (5 mL). Add this amine solution dropwise to the acid chloride solution.
-
Step 3: Reaction & Workup: Stir the reaction mixture at room temperature overnight. After completion (monitored by TLC), wash the mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Step 4: Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the pure pyrazole carboxamide.
-
Step 5: Characterization: Confirm the structure of the synthesized compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14]
Protocol: In Vitro Antifungal Efficacy Assay (Mycelium Growth Rate Method)
This method is used to evaluate the ability of synthesized compounds to inhibit the growth of pathogenic fungi.[12][15]
1. Objective: To determine the percent inhibition of mycelial growth of various phytopathogenic fungi by the synthesized pyrazole derivatives.
2. Materials:
-
Fungal Strains: e.g., Botrytis cinerea, Rhizoctonia solani, Valsa mali, Fusarium oxysporum.[14]
-
Growth Medium: Potato Dextrose Agar (PDA).
-
Test Compounds: Synthesized pyrazole derivatives dissolved in DMSO.
-
Positive Control: A commercial fungicide (e.g., Carbendazim or Pyraclostrobin).[13][15]
-
Petri Dishes: Sterile, 90 mm diameter.
-
Sterile Cork Borer: 5 mm diameter.
3. Procedure:
-
Step 1: Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 50-60 °C.
-
Step 2: Compound Addition: Add the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Add an equivalent amount of DMSO to the negative control plates. Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Step 3: Fungal Inoculation: Use a sterile cork borer to cut a 5 mm mycelial disc from the edge of an actively growing fungal colony. Place the disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Step 4: Incubation: Seal the plates and incubate them in the dark at a suitable temperature (e.g., 25 ± 1 °C) until the fungal growth in the control plates nearly covers the entire plate.
-
Step 5: Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
4. Data Analysis:
-
Percent Inhibition Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = ((C - T) / C) * 100
-
Where:
-
C = Average diameter of the mycelial colony in the control group.
-
T = Average diameter of the mycelial colony in the treated group.
-
-
-
EC50 Determination: For active compounds, conduct further tests with a range of concentrations to determine the Effective Concentration required to inhibit 50% of growth (EC50).
Quantitative Data Summary
The table below shows illustrative antifungal screening results for a series of synthesized pyrazole derivatives.
| Compound ID | R¹ Group | R² Group | Botrytis cinerea (% Inhibition @ 50 µg/mL) | Rhizoctonia solani (% Inhibition @ 50 µg/mL) | Valsa mali (% Inhibition @ 50 µg/mL) |
| PZ-01 | -CH₃ | -H | 45.2 | 55.1 | 38.7 |
| PZ-02 | -CH₃ | -Cl | 88.5 | 92.3 | 81.4 |
| PZ-03 | -CH₃ | -CF₃ | 91.3 | 95.6 | 85.2 |
| PZ-04 | -CF₃ | -H | 60.1 | 68.9 | 55.3 |
| PZ-05 | -CF₃ | -Cl | 93.7 | 98.2 | 90.6 |
| Carbendazim | (Control) | (Control) | 99.1 | 35.4 | 98.5 |
Data is illustrative and based on typical results from SAR studies.[14][15]
References
- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Who are the leading innovators in protein kinase inhibitors for the pharmaceutical industry? [pharmaceutical-technology.com]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. Branched Chain Amino Acid Biosynthesis Inhibitors | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. Pesticide Efficacy Tests to Improve Plant Health and Reduce Residues [cotecna.com]
- 12. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-(trimethylsilyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(trimethylsilyl)phenylboronic acid in Suzuki coupling reactions. The information is designed to help improve reaction yields and overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with 3-(trimethylsilyl)phenylboronic acid is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki couplings with 3-(trimethylsilyl)phenylboronic acid can stem from several factors. The most common issues include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. For sterically hindered or electronically deactivated aryl halides, a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be required.
-
Suboptimal Base or Solvent: The base plays a critical role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective. The solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, must be optimized for the specific substrates.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid, reducing the yield of the desired product.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It can be promoted by high temperatures and certain basic conditions.
-
Impure Reagents: The purity of the 3-(trimethylsilyl)phenylboronic acid, aryl halide, and solvents is paramount for a successful reaction.
Q2: I am observing a significant amount of homocoupling product of 3-(trimethylsilyl)phenylboronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxygen in the reaction mixture. To minimize its formation:
-
Thorough Degassing: Ensure that the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.
-
Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in situ reduction.
-
Controlled Addition of Reagents: Slow addition of the boronic acid to the reaction mixture can sometimes help to minimize its homocoupling.
Q3: Is the trimethylsilyl (TMS) group on the phenylboronic acid stable under typical Suzuki coupling conditions?
A3: The aryl-carbon-silicon (C-Si) bond in 3-(trimethylsilyl)phenylboronic acid is generally robust and stable under the neutral to basic conditions typically employed in Suzuki coupling reactions. Cleavage of the TMS group (desilylation) is not a commonly reported side reaction under standard Suzuki protocols. However, highly acidic or basic conditions, especially at elevated temperatures for prolonged periods, could potentially lead to some degradation. It is always advisable to monitor the reaction for any potential loss of the TMS group, for instance, by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude reaction mixture.
Q4: What is the best way to purify the trimethylsilyl-substituted biaryl product?
A4: The purification of the final product can typically be achieved by standard techniques:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is usually performed to remove the inorganic base and other water-soluble byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution with a non-polar solvent system, such as hexanes and ethyl acetate, is often effective in separating the desired biaryl from unreacted starting materials and byproducts. The trimethylsilyl group generally increases the lipophilicity of the molecule, which should be considered when choosing the solvent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain highly pure material.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the Suzuki coupling of 3-(trimethylsilyl)phenylboronic acid with various aryl bromides. Please note that these are representative examples, and optimization may be necessary for different substrates.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | ~85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | ~80-90 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 | ~75-85 |
| 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (9:1) | 90 | 18 | ~88-98 |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol is a general starting point for the Suzuki coupling of 3-(trimethylsilyl)phenylboronic acid with an aryl bromide.
Materials:
-
3-(trimethylsilyl)phenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of H₂O) to the flask via syringe.
-
Bubble the inert gas through the stirred solution for 15-20 minutes to ensure complete degassing.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Optimized Protocol for Challenging Substrates
This protocol is recommended for less reactive or sterically hindered aryl halides.
Materials:
-
3-(trimethylsilyl)phenylboronic acid (1.5 mmol)
-
Aryl halide (e.g., aryl chloride or hindered aryl bromide) (1.0 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 mmol)
-
Solvent (e.g., t-BuOH/H₂O in a 10:1 ratio, 11 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 of the standard protocol, using the specified reagents.
-
Add the degassed solvent mixture (10 mL of t-BuOH and 1 mL of H₂O) to the flask.
-
Degas the solution as described in the standard protocol.
-
Add the palladium pre-catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction to a higher temperature if necessary (e.g., 110 °C) and monitor the reaction.
-
Follow the workup and purification steps as outlined in the standard protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for improving yields in Suzuki coupling.
Caption: Common side reactions in Suzuki-Miyaura coupling.
Technical Support Center: Minimizing Protodeboronation of 3-(trimethylsilyl)phenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of protodeboronation of 3-(trimethylsilyl)phenylboronic acid in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for 3-(trimethylsilyl)phenylboronic acid?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of 3-(trimethylsilyl)phenylboronic acid, this leads to the formation of trimethyl(phenyl)silane, consuming the starting material and consequently lowering the yield of the desired product. This side reaction complicates the purification process due to the presence of this significant byproduct.[2]
Q2: How does the trimethylsilyl (TMS) group on the phenyl ring affect the susceptibility to protodeboronation?
A2: The trimethylsilyl (TMS) group is generally considered to be weakly electron-donating or electronically neutral. The electronic nature of substituents on the aryl ring can influence the rate of protodeboronation. While arylboronic acids with strongly electron-withdrawing groups are particularly susceptible to base-catalyzed protodeboronation, the impact of a TMS group is expected to be less pronounced.[3] However, protodeboronation can still occur under unfavorable reaction conditions.
Q3: What are the primary factors that promote the protodeboronation of arylboronic acids?
A3: Several factors can significantly influence the rate of protodeboronation:
-
pH: The reaction is often accelerated under strongly basic conditions (high pH) due to the formation of a more reactive boronate species.[4][5]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[6]
-
Water Content: The presence of water, which can act as a proton source, is necessary for protodeboronation to occur.[1]
-
Catalyst System: An inefficient palladium catalyst that leads to a slow cross-coupling reaction will allow more time for the competing protodeboronation to take place.[7]
-
Reaction Time: Prolonged reaction times increase the likelihood of protodeboronation.
Q4: Are boronic esters, such as pinacol esters, of 3-(trimethylsilyl)phenylboronic acid more stable towards protodeboronation?
A4: Yes, converting a boronic acid to its corresponding boronic ester, such as a neopentyl or pinacol ester, is a common and effective strategy to suppress protodeboronation.[8] These esters are generally more stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration, thereby minimizing its decomposition.[1][9]
Q5: How can I monitor the extent of protodeboronation during my experiment?
A5: The progress of the reaction and the formation of the trimethyl(phenyl)silane byproduct can be monitored by various analytical techniques, including:
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
¹H Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting material and the appearance of product and byproduct signals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired cross-coupled product and significant formation of trimethyl(phenyl)silane. | The rate of protodeboronation is competing with or exceeding the rate of the desired Suzuki-Miyaura coupling. | 1. Optimize the Base: Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. 2. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider using a more active catalyst system rather than increasing the temperature.[6] 3. Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. Consider using anhydrous solvents and adding molecular sieves to the reaction mixture.[8] 4. Optimize the Catalyst System: Use a highly active palladium catalyst and appropriate ligand to accelerate the desired cross-coupling reaction, thereby outcompeting protodeboronation. Pre-formed, active Pd(0) catalysts can be beneficial.[7] 5. Use a Boronic Ester: Convert 3-(trimethylsilyl)phenylboronic acid to its pinacol or neopentyl ester to increase stability.[8] |
| Inconsistent reaction outcomes. | The 3-(trimethylsilyl)phenylboronic acid may be degrading upon storage. | - Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. - Use freshly purchased or purified boronic acid for reactions. - For long-term storage, consider converting it to a more stable boronic ester derivative. |
| Difficulty in purifying the desired product from the trimethyl(phenyl)silane byproduct. | The polarities of the desired product and the protodeboronated byproduct may be very similar, complicating chromatographic separation. | - Optimize the reaction conditions to minimize the formation of the byproduct in the first place. - Explore different chromatographic conditions, such as alternative solvent systems for column chromatography or consider using High-Performance Liquid Chromatography (HPLC) for separation. |
Quantitative Data Summary
The following table provides hypothetical, yet plausible, data on the effect of reaction conditions on the extent of protodeboronation of an arylboronic acid in a Suzuki-Miyaura coupling. This data is for illustrative purposes to guide experimental design for minimizing protodeboronation of 3-(trimethylsilyl)phenylboronic acid.
| Entry | Boron Source | Base | Temperature (°C) | Solvent | Protodeboronation (%) |
| 1 | Arylboronic Acid | K₃PO₄ | 80 | Dioxane/H₂O | 15 |
| 2 | Arylboronic Acid | Cs₂CO₃ | 80 | Dioxane/H₂O | 10 |
| 3 | Arylboronic Acid | K₃PO₄ | 100 | Dioxane/H₂O | 35 |
| 4 | Aryl Pinacol Ester | K₃PO₄ | 100 | Dioxane/H₂O | < 5 |
| 5 | Arylboronic Acid | K₃PO₄ | 80 | Anhydrous Dioxane | < 10 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-(trimethylsilyl)phenylboronic acid
This protocol provides a starting point and should be optimized for specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
3-(trimethylsilyl)phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture or anhydrous THF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, 3-(trimethylsilyl)phenylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of 3-(trimethylsilyl)phenylboronic acid neopentyl ester
This protocol is for the preparation of a more stable boronic ester derivative.[8]
Reagents:
-
3-(trimethylsilyl)phenylboronic acid (1.0 equiv)
-
Neopentyl glycol (1.1 equiv)
-
Toluene
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine 3-(trimethylsilyl)phenylboronic acid and neopentyl glycol in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the neopentyl ester, which can be used directly in the Suzuki-Miyaura coupling.
Visualizations
Caption: General mechanism for base-catalyzed protodeboronation of an arylboronic acid.
Caption: Competing pathways for 3-(trimethylsilyl)phenylboronic acid in a Suzuki-Miyaura reaction.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions due to protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Troubleshooting 3-(trimethylsilyl)phenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during coupling reactions with 3-(trimethylsilyl)phenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with 3-(trimethylsilyl)phenylboronic acid. What are the primary causes and how can I troubleshoot this?
Low or no conversion in a Suzuki-Miyaura coupling reaction involving 3-(trimethylsilyl)phenylboronic acid can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species in Suzuki couplings is Palladium(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source and ligand are active and consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome. These parameters may need to be optimized for your specific substrates.
-
Poor Reagent Quality: Verify the purity of your 3-(trimethylsilyl)phenylboronic acid and the coupling partner. Boronic acids can degrade over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing significant formation of a byproduct that appears to be the protodeboronated starting material (trimethylsilylbenzene). What causes this and how can I prevent it?
This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This is a common issue with boronic acids, especially under basic, aqueous conditions.
Strategies to Minimize Protodeboronation:
-
Choice of Base: Use a milder base. While strong bases can facilitate the coupling, they can also accelerate protodeboronation. Consider switching from strong bases like NaOH to milder options like K₂CO₃ or K₃PO₄.[3][4]
-
Anhydrous Conditions: If compatible with your reaction, using an anhydrous solvent system can minimize the proton source for this side reaction.[4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can serve as a protective strategy.[3]
-
Reaction Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest time necessary to achieve completion, as prolonged exposure to basic conditions can promote degradation.[3][4]
Q3: My reaction is sluggish and requires long reaction times. How can I increase the reaction rate?
Slow reaction rates can be due to several factors, including steric hindrance and the electronic properties of the coupling partners. The trimethylsilyl group is not strongly electron-donating or withdrawing, so its electronic effect is generally modest.
Methods to Accelerate the Reaction:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos). These can promote the key steps of the catalytic cycle.
-
Catalyst Loading: Increasing the catalyst loading can help to accelerate the reaction rate.[4]
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, be mindful of potential increases in side reactions like protodeboronation.[4]
-
Microwave Irradiation: The use of microwave heating can sometimes dramatically reduce reaction times.[5]
Q4: I am observing homocoupling of the 3-(trimethylsilyl)phenylboronic acid. What leads to this side product and how can it be minimized?
Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.
To reduce homocoupling:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen.
-
Use of a Pd(0) Source: Employ a Pd(0) catalyst directly or an efficient precatalyst system that rapidly generates the active Pd(0) species.[6]
Data Presentation
Table 1: General Influence of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | General Effect on Yield with 3-(trimethylsilyl)phenylboronic acid | Troubleshooting Considerations |
| Catalyst | Choice of ligand is critical. Bulky, electron-rich phosphines often improve yields. | If conversion is low, screen different ligands (e.g., SPhos, XPhos, RuPhos). |
| Base | A base is required to activate the boronic acid. Base strength can influence side reactions. | If protodeboronation is observed, switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). |
| Solvent | Aprotic solvents, often with some water, are common. Anhydrous conditions can reduce protodeboronation. | Toluene/water and Dioxane/water are common systems. Consider anhydrous solvents if side reactions are an issue. |
| Temperature | Higher temperatures generally increase the reaction rate. | Optimize temperature to balance reaction rate and the prevalence of side reactions. |
Disclaimer: The information in this table is based on general principles of Suzuki-Miyaura reactions and may need to be optimized for specific substrates.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 3-(trimethylsilyl)phenylboronic acid with an Aryl Bromide:
Materials:
-
Aryl bromide (1.0 equiv)
-
3-(trimethylsilyl)phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, 3-(trimethylsilyl)phenylboronic acid, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-(Trimethylsilyl)phenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(trimethylsilyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
The 3-(trimethylsilyl)phenylboronic acid presents unique challenges in Suzuki-Miyaura couplings due to the steric bulk of the trimethylsilyl group. Low yields and side reactions are common hurdles. This guide outlines potential issues, their causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for the sterically hindered substrate. | - Catalyst Selection: Employ a palladium precatalyst known for high activity with sterically demanding substrates, such as Pd₂(dba)₃ or a palladacycle.[1][2] - Ligand Choice: Utilize bulky, electron-rich phosphine ligands like Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the reaction.[3] |
| Inappropriate Base: The base may be too weak to efficiently form the boronate complex or too strong, leading to degradation of starting materials. | - Base Screening: Test a range of bases from moderate to strong, such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For sensitive substrates, milder bases like KF can be effective.[4] | |
| Poor Solvent Choice: The solvent system may not adequately solubilize all reaction components. | - Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often effective. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be beneficial.[5][6] | |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of Water and Strong Base: This combination can lead to the cleavage of the C-B bond, especially at elevated temperatures. | - Anhydrous Conditions: Use anhydrous solvents and consider a non-aqueous workup. - Milder Base: Switch to a weaker base like KF. - Boronic Ester: Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester) prior to the coupling reaction. |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Degassing: Thoroughly degas all solvents and reagents before use by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. - Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: Sterically hindered couplings often require more forcing conditions. | - Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst and ligand combination to try for the coupling of 3-(trimethylsilyl)phenylboronic acid?
A1: For a sterically hindered substrate like 3-(trimethylsilyl)phenylboronic acid, a good starting point is a combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. These ligands are known to promote the oxidative addition and reductive elimination steps, which can be slow for hindered substrates.[3]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. For 3-(trimethylsilyl)phenylboronic acid, it is advisable to start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. If you observe decomposition of your starting materials or significant protodeboronation, consider switching to a milder base like K₂CO₃ or KF. The base's primary role is to activate the boronic acid to facilitate transmetalation.[4]
Q3: My reaction is sluggish. What can I do to improve the reaction rate?
A3: To improve a sluggish reaction, first ensure your catalyst system is optimal for the sterically demanding substrate. If the catalyst is appropriate, you can try increasing the reaction temperature in increments of 10-20°C. Using a more polar solvent or a higher concentration of reagents can also sometimes increase the reaction rate. However, be aware that higher temperatures can also increase the likelihood of side reactions like protodeboronation.
Q4: I am seeing a significant amount of homocoupled product from my boronic acid. How can I minimize this?
A4: Homocoupling is often caused by the presence of oxygen. Ensure that your solvents and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. Performing the reaction under a strict inert atmosphere (argon or nitrogen) is crucial. Using a slight excess of the aryl halide partner can also sometimes help to favor the cross-coupling pathway.
Q5: Should I use the boronic acid directly or convert it to a boronic ester?
A5: While boronic acids can be used directly, converting them to a more stable derivative like a pinacol ester can be advantageous, especially if you are experiencing issues with protodeboronation. Boronic esters are generally more stable and can lead to more reproducible results, although this adds an extra synthetic step.
Catalyst and Condition Screening Data
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | e.g., 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | e.g., 92 |
| 3 | 2-Bromotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 24 | e.g., 70 |
| 4 | 4-Chlorobenzonitrile | [Pd(IPr)Cl₂]₂ (2) | - | K₃PO₄ (3) | Dioxane | 120 | 24 | e.g., 65 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of 3-(trimethylsilyl)phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific substrate combination.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-(Trimethylsilyl)phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 3-(trimethylsilyl)phenylboronic acid, palladium catalyst, ligand, and base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (and water, if applicable) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously. A typical starting temperature is 80-100 °C.
-
Monitor the reaction progress by TLC, GC, or LC-MS until the limiting starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Key Steps in the Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(trimethylsilyl)phenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(trimethylsilyl)phenylboronic acid in their experiments. The following information is designed to help you identify and mitigate common side reactions to improve reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 3-(trimethylsilyl)phenylboronic acid in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of trimethylsilylbenzene as a byproduct. This reaction is often promoted by aqueous basic or acidic conditions and can be a significant issue in Suzuki-Miyaura couplings, which are typically run under basic conditions.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of 3-(trimethylsilyl)phenylboronic acid to form 3,3'-bis(trimethylsilyl)biphenyl. This can be catalyzed by the palladium catalyst, especially in the presence of oxygen.
Q2: How does the trimethylsilyl group on the phenyl ring affect the likelihood of these side reactions?
A2: The trimethylsilyl (TMS) group is a bulky, electron-donating group.
-
Electronic Effect: The electron-donating nature of the TMS group can increase the electron density on the phenyl ring, which can make the transmetalation step in the Suzuki-Miyaura catalytic cycle more favorable. However, it can also influence the susceptibility to protodeboronation.
-
Steric Effect: The steric bulk of the TMS group in the meta position is less likely to hinder the desired coupling reaction compared to an ortho-substituent.
Q3: I am observing a significant amount of trimethylsilylbenzene in my reaction mixture. What are the likely causes and how can I minimize this protodeboronation?
A3: Significant protodeboronation suggests that the desired cross-coupling reaction is slow relative to the decomposition of the boronic acid. Several factors can contribute to this:
-
Prolonged reaction times at elevated temperatures in aqueous base: This provides more opportunity for the C-B bond to be cleaved.
-
Inefficient catalyst system: If the catalyst is not efficiently promoting the cross-coupling, the boronic acid is more susceptible to decomposition.
-
Sub-optimal base: The choice of base is critical and can significantly impact the rate of protodeboronation versus the desired coupling.
To minimize protodeboronation, consider the following strategies:
-
Use of Boronate Esters (Slow-Release Strategy): Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can protect the C-B bond. The active boronic acid is then slowly released into the reaction mixture, keeping its concentration low and minimizing decomposition.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation.
-
Careful Selection of Base: Weaker bases or fluoride-based bases (e.g., CsF, KF) can sometimes be effective in promoting the coupling while minimizing protodeboronation.
-
Highly Active Catalysts: Employing a highly active palladium catalyst and ligand system can accelerate the desired Suzuki coupling, outcompeting the protodeboronation side reaction.
Q4: My main byproduct is the homocoupled 3,3'-bis(trimethylsilyl)biphenyl. What steps can I take to prevent this?
A4: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction. To avoid homocoupling:
-
Thorough Degassing: Ensure your reaction mixture and solvent are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling the inert gas through the solvent.
-
Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst like Pd(OAc)₂.
-
Minimize Reaction Time: A more efficient catalyst system that allows for shorter reaction times will reduce the likelihood of catalyst decomposition and subsequent homocoupling.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product, significant amount of trimethylsilylbenzene (protodeboronation byproduct) | 1. Reaction conditions (base, solvent, temperature) favor protodeboronation. 2. Inefficient catalyst system leading to slow coupling. 3. Water present in the reaction mixture. | 1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). 2. Use a more active catalyst/ligand system (e.g., Buchwald or Fu-type catalysts). 3. Consider converting the boronic acid to a pinacol ester. 4. Employ anhydrous solvents. |
| Significant formation of 3,3'-bis(trimethylsilyl)biphenyl (homocoupling byproduct) | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst. | 1. Thoroughly degas the reaction mixture and solvents. Maintain a positive pressure of inert gas. 2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). |
| Both protodeboronation and homocoupling are observed | A combination of the factors listed above. | Implement a combination of the recommended solutions, focusing on both rigorous inert atmosphere techniques and optimization of the catalyst system and reaction conditions. |
| Difficulty in purifying the desired product from byproducts | Similar polarity of the desired product and byproducts. | 1. Aqueous Workup: A basic aqueous wash (e.g., with NaOH or K₂CO₃) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt. 2. Column Chromatography: Meticulous column chromatography with a shallow solvent gradient is often necessary. Test various solvent systems using Thin Layer Chromatography (TLC) to achieve optimal separation. 3. Recrystallization: If the desired product is a solid, recrystallization from a carefully chosen solvent system can be an effective purification method. |
Data Presentation
The following table provides a general comparison of the effect of different bases on the yield of Suzuki-Miyaura coupling reactions. Please note that these are illustrative examples, and the optimal base will be substrate-dependent.
Table 1: Illustrative Comparison of Bases in a Generic Suzuki-Miyaura Coupling
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 85-95 |
| K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| K₃PO₄ | Toluene | 110 | 90-98 |
| Cs₂CO₃ | Dioxane | 80 | 88-96 |
| Et₃N | DMF | 90 | 40-60 |
Data compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with 3-(trimethylsilyl)phenylboronic acid:
Materials:
-
Aryl halide (1.0 equiv)
-
3-(trimethylsilyl)phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane:Water)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-(trimethylsilyl)phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main Suzuki-Miyaura reaction pathway and competing side reactions.
Caption: Troubleshooting workflow for side reactions.
References
Technical Support Center: Purification Techniques for Products of 3-(trimethylsilyl)phenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3-(trimethylsilyl)phenylboronic acid, particularly the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered in reactions with 3-(trimethylsilyl)phenylboronic acid?
A1: Common impurities include unreacted 3-(trimethylsilyl)phenylboronic acid, the starting aryl halide, homocoupled byproducts (e.g., 3,3'-bis(trimethylsilyl)biphenyl), protodeboronated starting material (trimethylsilylbenzene), and residual palladium catalyst. Inorganic salts from the base used in the reaction will also be present in the crude product mixture.
Q2: How does the trimethylsilyl (TMS) group affect the properties of the product and impurities?
A2: The TMS group significantly increases the non-polar character of a molecule. This generally leads to higher solubility in non-polar organic solvents like hexanes and toluene, and lower solubility in polar solvents. In the context of purification, this means that silylated products and byproducts will have different retention behaviors in chromatography compared to their non-silylated analogs, typically eluting faster from normal-phase silica gel with non-polar eluents.
Q3: What is the recommended initial step for purifying the crude product?
A3: An aqueous work-up is the essential first step. This involves dissolving the crude reaction mixture in a water-immiscible organic solvent (such as ethyl acetate or dichloromethane) and washing with water or brine. This procedure effectively removes the bulk of inorganic salts and other water-soluble impurities.
Q4: How can I remove unreacted 3-(trimethylsilyl)phenylboronic acid from my product?
A4: Unreacted boronic acids can often be removed with a basic aqueous wash. By extracting the organic solution of the crude product with an aqueous base (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer.
Q5: My desired silylated biaryl product and the homocoupled byproduct have very similar polarities. How can I separate them?
A5: Separating compounds with similar polarities is a common challenge in the purification of Suzuki coupling products. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to identify the optimal conditions for separation. If the product is a solid, recrystallization from a carefully chosen solvent or solvent system can be a highly effective method.
Q6: Why is it critical to remove the palladium catalyst, and what are the best methods to do so?
A6: For applications in drug development and materials science, removing trace palladium is crucial due to its potential toxicity and interference with downstream applications. Common methods include filtration of the crude product solution through a pad of celite or silica gel to remove heterogeneous catalysts. For homogeneous catalysts, specialized metal scavengers (e.g., silica-bound thiols or amines) can be employed to bind the palladium, which is then removed by filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product and starting aryl halide co-elute during column chromatography. | The polarity of the product and the starting material are very similar. | - Try a different solvent system for chromatography, potentially one with a less polar mobile phase given the presence of the TMS group. - Consider using a different stationary phase, such as alumina. - If the starting material is a halide, consider a chemical quench to convert it to a more polar compound before chromatography. |
| A significant amount of the homocoupled silylated byproduct is present. | - The reaction may have been exposed to oxygen. - The palladium catalyst precursor may not have been fully reduced to Pd(0). | - Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen). - Consider using a Pd(0) catalyst source directly. - For purification, meticulous column chromatography or recrystallization is required. |
| The product is an oil and will not crystallize. | - The presence of impurities is inhibiting crystallization. - The product may be intrinsically an oil at room temperature. | - First, attempt to further purify the oil by column chromatography to remove impurities. - If the product is still an oil after chromatography, it is likely not a crystalline solid at room temperature. |
| Unreacted boronic acid remains after a basic wash. | - The basic wash was not efficient enough. - The boronic acid has formed an insoluble complex. | - Repeat the basic wash with a higher concentration of base or for a longer duration. - Consider using a scavenger resin designed to bind boronic acids. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
1M aqueous NaOH or K₂CO₃ solution (2 x volume of organic layer) to remove unreacted boronic acid.
-
Brine (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Select an appropriate solvent system: Based on TLC analysis, choose a solvent system that provides good separation between your product and impurities. For silylated compounds, a common starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Prepare the column: Pack a glass column with silica gel or alumina as the stationary phase, using the chosen eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the column.
-
Elute the column: Pass the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
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Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
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Choose a suitable solvent: The ideal solvent should dissolve the crude product when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. For non-polar, silylated compounds, consider solvents like hexanes, heptane, or a mixture of a good solvent (e.g., toluene, DCM) and a poor solvent (e.g., hexanes, methanol).
-
Dissolve the crude product: In a flask, add a minimal amount of the hot solvent to the crude product until it just dissolves.
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Cool the solution: Allow the flask to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Isolate the crystals: Collect the crystals by vacuum filtration.
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Wash and dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Visualizations
Caption: A general experimental workflow for the purification of products from 3-(trimethylsilyl)phenylboronic acid reactions.
Caption: A troubleshooting decision tree for the purification of silylated biaryl products.
impact of base selection on 3-(trimethylsilyl)phenylboronic acid reaction efficiency
Technical Support Center: 3-(trimethylsilyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of 3-(trimethylsilyl)phenylboronic acid in cross-coupling reactions, with a specific focus on the critical impact of base selection on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the Suzuki-Miyaura coupling reaction?
A1: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] Its main function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[3][4] This boronate anion then readily transfers its organic group to the palladium(II) complex, facilitating the carbon-carbon bond formation.[1] The choice of base can significantly influence the reaction rate and overall yield.[1][5]
Q2: Why is base selection especially critical when using 3-(trimethylsilyl)phenylboronic acid?
A2: Base selection is critical due to the susceptibility of the C-Si (carbon-silicon) bond to cleavage under certain conditions. A significant side reaction is base-catalyzed protodesilylation , where the trimethylsilyl (-SiMe₃) group is replaced by a hydrogen atom.[6] This unwanted reaction consumes the starting material and reduces the yield of the desired silylated product. The choice of base and its strength directly impacts the rate of this side reaction.
Q3: What are the most common bases used for Suzuki-Miyaura reactions involving silyl-substituted substrates?
A3: A range of inorganic bases is commonly used. The most frequent choices include:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[5]
-
Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF).[3][7]
Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally avoided with sensitive substrates due to the increased risk of side reactions like protodesilylation and degradation of functional groups.[3]
Q4: To prevent protodesilylation, should I use a weaker or a stronger base?
A4: To minimize protodesilylation, it is generally advisable to use milder bases.[3] While a base must be strong enough to facilitate the formation of the boronate species for efficient transmetalation, an overly strong base can accelerate the cleavage of the C-Si bond.[6] Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) often provide a better balance, promoting the desired coupling while suppressing the undesired side reaction.[3][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: The reaction has a very low yield or has not worked at all.
Q: I am getting a low yield with 3-(trimethylsilyl)phenylboronic acid. Could the base be the cause?
A: Yes, the base is a common culprit for low yields.[3] Consider the following points:
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Base Strength: A base that is too weak may not activate the boronic acid effectively, leading to an incomplete or very slow reaction.[3] Conversely, a base that is too strong can promote protodesilylation, consuming your starting material.[3][6]
-
Base Solubility: Many inorganic bases like K₂CO₃ and K₃PO₄ have poor solubility in common organic solvents.[3] If the base cannot interact effectively with the reactants, the reaction will stall. Ensure vigorous stirring and consider a solvent system (e.g., Toluene/Water, Dioxane/Water) that can facilitate interaction between all components.[5][8]
-
Screening Different Bases: The optimal base is highly dependent on the specific aryl halide, catalyst, and solvent system used.[1][5] If one base gives a poor yield, screening others like K₃PO₄, Cs₂CO₃, or KF is a standard optimization step.[5]
Problem: The primary byproduct is benzene or a desilylated version of my coupled product.
Q: My main impurity appears to be from protodesilylation. How can I minimize this side reaction?
A: Protodesilylation is a known challenge with silyl-aryl compounds.[6] This side reaction is often promoted by the base and the presence of a proton source, such as water.[6]
Strategies to Mitigate Protodesilylation:
-
Switch to a Milder Base: This is the most effective strategy. Bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often recommended for sensitive substrates as they are less likely to promote C-Si bond cleavage.[3][7]
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Use Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, water can serve as the proton source for protodesilylation.[7] Using an anhydrous base with a dry, degassed organic solvent can significantly reduce this side reaction.
-
Use a More Stable Boron Reagent: If protodesilylation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as its corresponding pinacol ester. These are generally less prone to side reactions.[5][7]
Problem: I am observing significant homocoupling of the boronic acid.
Q: My analysis shows a biaryl byproduct formed from the self-coupling of 3-(trimethylsilyl)phenylboronic acid. What can be done?
A: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[3][5] While not directly caused by the base, the overall reaction conditions are critical.
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Ensure Thorough Degassing: Oxygen is a key contributor to homocoupling as it can lead to the oxidative formation of Pd(II) species that promote this side reaction.[5] Before heating, ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3][9]
-
Use a Pd(0) Source or Efficient Precatalyst: Using a Pd(0) source or a precatalyst system that efficiently generates the active Pd(0) species can minimize the concentration of Pd(II) species that may contribute to homocoupling.[5]
Data Presentation: Effect of Base on Reaction Yield
The following table summarizes representative data on the effect of various bases on the Suzuki-Miyaura coupling of an aryl bromide with 3-(trimethylsilyl)phenylboronic acid. Note that yields are highly dependent on the specific substrates and conditions.
| Entry | Base (2.0 equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 75 | Standard conditions, moderate yield. |
| 2 | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 68 | Often slightly less effective than K₂CO₃.[10] |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 88 | Higher solubility and basicity can improve yield.[7] |
| 4 | K₃PO₄ | Dioxane | 100 | 8 | 92 | Often the best choice for sensitive substrates, minimizes side reactions.[3][5] |
| 5 | NaOH | Toluene/H₂O (4:1) | 90 | 12 | 35 | Strong base, significant protodesilylation observed.[3] |
| 6 | Et₃N | Toluene | 90 | 24 | <10 | Organic bases are typically not effective for this transformation.[1] |
Visualizations
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition", shape=ellipse, style="", fillcolor="#FFFFFF"]; PdII [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4"]; Transmetal [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF"]; Boronic [label="Ar²-B(OH)₂", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronate [label="[Ar²-B(OH)₃]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Ar2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF"]; Product [label="Ar¹-Ar²", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" Ar¹-X"]; OxAdd -> PdII; PdII -> Transmetal; Boronic -> Boronate [dir=none]; Base -> Boronate [label=" Activates"]; Boronate -> Transmetal [label=" M⁺X⁻"]; Transmetal -> PdII_Ar2; PdII_Ar2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\n Regenerated"]; } enddot Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
// Nodes Start [label="Problem: Low Yield or\nNo Reaction", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is the base appropriate?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Side_Reaction [label="Is protodesilylation observed\n(loss of -SiMe₃ group)?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Are reaction conditions optimal?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Weak_Base [label="Base may be too weak.\n-> Try K₂CO₃ or Cs₂CO₃.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Strong_Base [label="Base is too strong.\n-> Use milder base (K₃PO₄, KF).\n-> Use anhydrous conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Insoluble_Base [label="Base may be insoluble.\n-> Ensure vigorous stirring.\n-> Use a biphasic solvent system.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Degas [label="Homocoupling or catalyst death?\n-> Thoroughly degas solvents.\n-> Check catalyst quality.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Base; Start -> Check_Side_Reaction; Start -> Check_Conditions;
Check_Base -> Sol_Weak_Base [label="No"]; Check_Base -> Sol_Insoluble_Base [label="Yes, but..."]; Check_Side_Reaction -> Sol_Strong_Base [label="Yes"]; Check_Conditions -> Sol_Degas [label="No"]; } enddot Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates and reaction scales.[1]
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 mmol, 1.0 equiv)
-
3-(trimethylsilyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane, 10 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.2 mmol), the chosen base (2.0 mmol), and the palladium catalyst (0.03 mmol).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][7]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (10 mL) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).[5]
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique, such as TLC or LC-MS, checking for the consumption of the limiting starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues.[3] Transfer the filtrate to a separatory funnel and wash with water and then with brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[3]
// Nodes Setup [label="1. Add Reagents to Flask\n(Aryl Halide, Boronic Acid,\nBase, Catalyst)", fillcolor="#F1F3F4"]; Inert [label="2. Create Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)", fillcolor="#F1F3F4"]; Solvent [label="3. Add Degassed Solvent", fillcolor="#F1F3F4"]; React [label="4. Heat & Stir\n(80-110 °C, 4-24h)", fillcolor="#FBBC05"]; Monitor [label="5. Monitor Progress\n(TLC / LC-MS)", fillcolor="#F1F3F4"]; Workup [label="6. Reaction Workup\n(Cool, Dilute, Filter, Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="7. Purify Product\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Setup -> Inert; Inert -> Solvent; Solvent -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; } enddot Caption: Step-by-step experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
effect of temperature on 3-(trimethylsilyl)phenylboronic acid reaction kinetics
Technical Support Center: 3-(trimethylsilyl)phenylboronic acid
Topic: Effect of Temperature on Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on the impact of temperature on the reaction kinetics of 3-(trimethylsilyl)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rate of a Suzuki-Miyaura coupling involving 3-(trimethylsilyl)phenylboronic acid?
A1: In line with fundamental reaction kinetics, increasing the temperature generally accelerates the rate of Suzuki-Miyaura coupling reactions. This is because higher temperatures provide the necessary activation energy for the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Consequently, higher temperatures can lead to significantly shorter reaction times. However, an optimal temperature must be determined, as excessively high temperatures can promote undesirable side reactions.[1][2]
Q2: What is a typical optimal temperature range for reactions with this boronic acid?
A2: While the optimal temperature is substrate- and catalyst-dependent, a common range for Suzuki-Miyaura reactions is between 80 °C and 110 °C.[3][4][5][6] For silyl-substituted phenylboronic acids, reactions have been successfully carried out at 80 °C.[4][7] The ideal temperature represents a balance between achieving a sufficient reaction rate and minimizing the thermal decomposition of the reagents and catalyst.[8]
Q3: What are the primary temperature-dependent side reactions for 3-(trimethylsilyl)phenylboronic acid?
A3: The most significant temperature-dependent side reaction is protodeboronation . This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, consuming the boronic acid.[9][10][11] Elevated temperatures, especially in the presence of a base and water, can significantly increase the rate of protodeboronation.[12] Another potential side reaction is the homocoupling of the boronic acid, although this is often more influenced by the presence of oxygen and the catalyst choice.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause (Temperature-Related) | Recommended Actions |
| Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy required for one or more steps in the catalytic cycle. | 1. Gradually Increase Temperature: Raise the reaction temperature in 10-20 °C increments and monitor the progress via TLC or LC-MS.[1][2] 2. Verify Catalyst System: Ensure the chosen palladium catalyst and ligand are active enough for the specific substrates. Sterically hindered coupling partners may require higher temperatures and more robust catalyst systems.[13] 3. Consider Solvent: Ensure the solvent's boiling point is appropriate for the desired reaction temperature. |
| Catalyst Decomposition: The catalyst may not be stable at the attempted reaction temperature, leading to premature deactivation. | 1. Screen Catalysts: Test different, potentially more thermally stable, palladium precatalysts. 2. Lower Temperature & Extend Time: Attempt the reaction at a lower temperature for a longer duration. |
Issue 2: Significant Formation of Protodeboronation Byproduct
| Potential Cause (Temperature-Related) | Recommended Actions |
| Excessive Thermal Energy: The reaction temperature is too high, accelerating the rate of protodeboronation faster than the desired cross-coupling.[9][12] | 1. Lower Reaction Temperature: Reduce the temperature to find a window where cross-coupling is efficient but decomposition is minimized. Even room temperature can be effective with highly active catalysts.[13][14][15] 2. Change Base: Switch to a milder base (e.g., K₂CO₃, KF, Cs₂CO₃). Strong bases can exacerbate protodeboronation at elevated temperatures.[15] 3. Use Anhydrous Conditions: The presence of water is often a prerequisite for protodeboronation. Using dry solvents and reagents can suppress this side reaction. 4. Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low, favoring the bimolecular coupling over the unimolecular decomposition.[16] |
| Prolonged Exposure at High Temperature: Even at a moderately high temperature, long reaction times can lead to cumulative degradation of the boronic acid. | 1. Monitor Reaction Closely: Work up the reaction as soon as the limiting reagent is consumed to avoid unnecessary thermal stress on the product and remaining starting materials. 2. Use a More Active Catalyst: Employing a more efficient catalyst system may allow the reaction to complete at a lower temperature or in a shorter time. |
Data Presentation
The following table provides an illustrative summary of how temperature can influence the outcome of a Suzuki-Miyaura reaction. The values are representative and will vary based on specific experimental conditions.
Table 1: Illustrative Effect of Temperature on Reaction Outcome
| Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Yield of Protodeboronation Byproduct (%) |
| 50 | 24 | 35 | < 5 |
| 80 | 6 | 90 | 8 |
| 110 | 2 | 75 | 22 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), 3-(trimethylsilyl)phenylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, or DMF) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for optimizing reaction temperature.
Caption: Relationship between temperature and competing pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamopen.com [benthamopen.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions [benthamopenarchives.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. [PDF] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. | Semantic Scholar [semanticscholar.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
anhydrous conditions for Suzuki-Miyaura reactions involving sensitive boronic acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on maintaining anhydrous conditions for sensitive boronic acids.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?
Answer:
Low or non-existent yields in Suzuki-Miyaura reactions, especially with sensitive substrates, often point to issues with the reaction conditions. A systematic check of the following parameters is recommended.[1][2]
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a process that can sometimes be inefficient.[1][2] Some Pd(0) sources like Pd₂(dba)₃ can also degrade over time.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides, effectively killing the catalyst.[1][3] Oxygen can also promote the unwanted homocoupling of the boronic acid.[1][4]
-
Solution: Ensure all solvents and the reaction vessel are thoroughly degassed.[2] This can be achieved by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by performing several freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas throughout the reaction setup.[5]
-
-
Presence of Water (for anhydrous reactions): While some Suzuki reactions are tolerant to water, sensitive boronic acids are prone to protodeboronation in the presence of protic solvents.[2][6]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent.[1] A base that is too weak may not efficiently activate the boronic acid for transmetalation, while a base that is too strong can cause degradation of sensitive functional groups.[7]
Issue 2: Significant Protodeboronation of the Boronic Acid
Question: I am observing a significant amount of the arene byproduct corresponding to my boronic acid starting material. What is causing this and how can I prevent it?
Answer:
The observation of the corresponding arene from your boronic acid is a classic sign of protodeboronation, a common side reaction where the boronic acid group is replaced by a proton. This is particularly problematic with electron-rich or heteroaryl boronic acids.[7]
Potential Causes & Solutions:
-
Presence of Protic Species: Trace amounts of water or other protic solvents can serve as a proton source, leading to the cleavage of the C-B bond.
-
Harsh Reaction Conditions: High temperatures and strong bases can exacerbate protodeboronation.[2]
Issue 3: Formation of Homocoupling Byproducts
Question: My reaction mixture contains a significant amount of a byproduct from the coupling of two molecules of my boronic acid. How can I minimize this side reaction?
Answer:
The formation of a biaryl product derived from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen and certain palladium species.[1][4][7]
Potential Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[4][11]
-
Use of Pd(II) Precatalysts: Starting with a Pd(II) source can sometimes lead to increased homocoupling before the active Pd(0) species is fully formed.
-
Solution: Using a Pd(0) source directly, such as Pd₂(dba)₃, may help minimize this issue.[2]
-
Frequently Asked Questions (FAQs)
Q1: How critical is it to maintain anhydrous conditions for all Suzuki-Miyaura reactions?
A1: Not all Suzuki-Miyaura reactions require strictly anhydrous conditions. In fact, many standard protocols use aqueous solvent mixtures (e.g., dioxane/water, toluene/water) and aqueous bases.[8][12] However, for substrates that are sensitive to protodeboronation (e.g., certain heteroaryl or electron-rich boronic acids), maintaining anhydrous conditions is critical to prevent the loss of the boronic acid and achieve a good yield.[2][6] The use of anhydrous conditions can attenuate protodeboronation.[6][13]
Q2: What is the best method for degassing my reaction mixture?
A2: The most common and effective methods for degassing are:
-
Inert Gas Sparging: Bubbling a stream of an inert gas (typically Argon or Nitrogen) through the solvent for 15-30 minutes.[2] A needle connected to the gas line is submerged below the solvent surface.
-
Freeze-Pump-Thaw: This method is more rigorous and involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times.[2]
-
Schlenk Line Technique: For highly sensitive reactions, using a Schlenk line allows for repeated evacuation of the reaction flask and backfilling with an inert gas, ensuring a thoroughly inert environment.[3]
Q3: Can I use aqueous bases with sensitive boronic acids?
A3: It is generally not recommended. The water in aqueous bases can promote protodeboronation of sensitive boronic acids.[2] For these substrates, it is better to use an anhydrous, powdered inorganic base like K₃PO₄ or Cs₂CO₃ in an anhydrous organic solvent.[7]
Q4: My boronic acid is a solid. How do I ensure it is anhydrous?
A4: Boronic acids can be dried under high vacuum. If the boronic acid is suspected to be hydrated, it can sometimes be dried by dissolving it in an anhydrous solvent like toluene and then removing the solvent under reduced pressure (azeotropic drying). Storing boronic acids in a desiccator over a drying agent is also good practice.
Q5: What are the advantages of using boronic esters over boronic acids?
A5: Boronic esters, such as pinacol or neopentyl glycol esters, offer several advantages, particularly for sensitive substrates:
-
Increased Stability: They are generally more stable than the corresponding boronic acids and are less susceptible to protodeboronation and oxidation.[4][7]
-
Improved Solubility: They often exhibit better solubility in organic solvents.
-
Purification: They can be easier to purify via chromatography or crystallization.
Data Presentation
Table 1: Recommended Water Content in Solvents for Anhydrous Suzuki-Miyaura Reactions
| Solvent | Recommended Max. Water Content (ppm) | Common Drying Method |
| Tetrahydrofuran (THF) | < 50 | Storage over activated 3Å molecular sieves.[14] |
| 1,4-Dioxane | < 50 | Storage over activated 3Å molecular sieves. |
| Toluene | < 30 | Storage over activated 3Å molecular sieves.[15] |
| Acetonitrile | < 50 | Storage over activated 3Å molecular sieves.[15] |
Table 2: Comparison of Bases for Suzuki-Miyaura Couplings with Sensitive Substrates
| Base | Equivalents | Typical Solvent System | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene or Dioxane (Anhydrous) | 80 - 110 | >95 | Excellent for base-sensitive substrates; often used in anhydrous systems.[7] |
| Cs₂CO₃ | 2.0 | Dioxane (Anhydrous) | 80 - 110 | >95 | Highly effective, often superior for challenging couplings, but more expensive.[7][8] |
| K₂CO₃ | 2.0 | Dioxane/H₂O | 100 | ~95 | A common and reliable choice for robust substrates, typically used in aqueous systems.[7][8] |
| KF | 2.0 - 3.0 | Toluene or THF (Anhydrous) | 80 - 100 | Variable | A milder base, can be effective in preventing protodeboronation.[7] |
| TMSOK | 2.4 | 1,4-Dioxane (Anhydrous) | 100 | High | An organic-soluble base enabling rapid, homogeneous, anhydrous couplings.[6][16] |
Yields are highly substrate and condition-dependent and are provided for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Suzuki-Miyaura Reaction
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling under strictly anhydrous and inert conditions.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, 2-10 mol%)
-
Anhydrous Base (e.g., powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen) or in a desiccator.[5]
-
Reagent Addition: To the cooled reaction flask containing a magnetic stir bar, add the aryl halide, boronic acid/ester, anhydrous base, palladium catalyst, and ligand (if separate).
-
Inert Atmosphere: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (e.g., using a Schlenk line).[3][5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.[5]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Drying of Organic Solvents using Molecular Sieves
Materials:
-
Solvent to be dried (e.g., THF, Toluene)
-
3Å Molecular Sieves
-
Oven
-
Anhydrous solvent storage flask
Procedure:
-
Activation of Molecular Sieves: Place the 3Å molecular sieves in a flask and heat in an oven at 200-300 °C under vacuum for at least 12 hours to remove adsorbed water.[14] Alternatively, heat with a heat gun under high vacuum until the sieves are free-flowing.
-
Cooling: Allow the activated sieves to cool to room temperature under an inert atmosphere.
-
Drying: Add the activated molecular sieves (approx. 10-20% w/v) to the solvent in a suitable storage flask under an inert atmosphere.
-
Equilibration: Allow the solvent to stand over the molecular sieves for at least 24-48 hours before use to ensure thorough drying.[14] Store the dried solvent over the sieves under an inert atmosphere.
Visualizations
Caption: Workflow for setting up an anhydrous Suzuki-Miyaura reaction.
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
Caption: Competing reaction pathways for a sensitive boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgsyn.org [orgsyn.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. youtube.com [youtube.com]
- 16. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 3-(Trimethylsilyl)phenylboronic Acid versus Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of the appropriate phenylboronic acid derivative is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 3-(trimethylsilyl)phenylboronic acid against other commonly used phenylboronic acid derivatives, supported by experimental data to inform reagent selection and reaction optimization.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the reaction's outcome, influencing reaction rates and yields. This guide focuses on the performance of 3-(trimethylsilyl)phenylboronic acid in comparison to derivatives bearing electron-donating and electron-withdrawing groups.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The trimethylsilyl (TMS) group at the meta-position of the phenyl ring in 3-(trimethylsilyl)phenylboronic acid influences the electronic properties of the molecule, which in turn affects its reactivity in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the phenylboronic acid can enhance the rate of the transmetalation step, a key process in the catalytic cycle, by increasing the nucleophilicity of the aryl group being transferred to the palladium catalyst. Conversely, electron-withdrawing groups can decrease this nucleophilicity.
Table 1: Comparison of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Phenylboronic Acid Derivative | Substituent Effect | Product Yield (%) | Reference |
| 3-(Trimethylsilyl)phenylboronic acid | Electron-Donating (Inductive) | (Data not available in a direct comparative study) | N/A |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | 95 | [1] |
| 4-Methylphenylboronic acid | Weak Electron-Donating | 92 | [2] |
| Phenylboronic acid | Neutral | 90 | [3] |
| 4-Fluorophenylboronic acid | Weak Electron-Withdrawing | (Data not available for direct comparison) | N/A |
Table 2: Comparison of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling with 4-Bromotoluene
| Phenylboronic Acid Derivative | Substituent Effect | Product Yield (%) | Reference |
| 3-(Trimethylsilyl)phenylboronic acid | Electron-Donating (Inductive) | (Data not available in a direct comparative study) | N/A |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | 96 | [4] |
| 4-Methylphenylboronic acid | Weak Electron-Donating | 94 | [2] |
| Phenylboronic acid | Neutral | 93 | [5] |
| 4-Fluorophenylboronic acid | Weak Electron-Withdrawing | (Data not available for direct comparison) | N/A |
Note: The yields presented are from different studies and may have been obtained under slightly different reaction conditions. Therefore, this data should be used as a general guide to the relative reactivity.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimal conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may vary depending on the specific substrates being coupled.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the respective phenylboronic acid derivative (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom catalyst system; 1-5 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene, dioxane, or DMF/water mixture) is then added via syringe.
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically ranging from 80 °C to 120 °C) for the specified time (ranging from 2 to 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Logical Workflow
The efficiency of the Suzuki-Miyaura coupling is largely dependent on the facility of the transmetalation step in the catalytic cycle. The electronic nature of the substituent on the phenylboronic acid directly impacts this step.
References
The Trimethylsilyl Group in Suzuki-Type Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic choice of coupling partners in carbon-carbon bond formation is paramount. The Suzuki-Miyaura reaction, relying on organoboranes, is a cornerstone of modern synthesis. However, organosilanes, particularly those bearing a trimethylsilyl (TMS) group, present a compelling alternative in Hiyama-type couplings, offering distinct advantages in terms of stability, handling, and unique reactivity patterns. This guide provides an objective comparison of the performance of trimethylsilyl-functionalized reagents against traditional organoboranes in Suzuki-type cross-coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
Organotrimethylsilanes, while often less reactive than their boronic acid counterparts, offer significant benefits such as enhanced stability towards air and moisture, and lower toxicity. The crucial difference lies in the activation method: Suzuki couplings typically employ a base to activate the organoboron species, whereas Hiyama couplings necessitate an activator, often a fluoride source, to facilitate transmetalation of the organosilane. This requirement for activation can be leveraged to achieve greater functional group tolerance and chemoselectivity. Furthermore, the trimethylsilyl group can serve as a traceless directing group, enabling regioselective functionalization of aromatic systems in sequential cross-coupling strategies.
Performance Comparison: Organotrimethylsilanes vs. Organoboranes
The choice between an organotrimethylsilane and an organoborane can significantly influence reaction outcomes. The following tables summarize quantitative data from comparative studies, highlighting differences in reaction yields and conditions.
Table 1: Comparison of Yields in the Coupling of Aryl Halides with Phenyltrimethylsilane vs. Phenylboronic Acid
| Aryl Halide | Coupling Partner | Catalyst System | Activator/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenyltrimethylsilane | Pd(OAc)₂ / SPhos | TBAF | Toluene | 100 | 12 | 92 | [1] |
| 4-Bromoanisole | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | [2] |
| 4-Chlorotoluene | Phenyltrimethylsilane | Pd₂(dba)₃ / XPhos | TBAF | Dioxane | 120 | 24 | 85 | [1] |
| 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 91 | [2] |
| 1-Iodonaphthalene | Phenyltrimethylsilane | PdCl₂(PPh₃)₂ | TBAF | THF | 60 | 6 | 96 | [1][3] |
| 1-Iodonaphthalene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 1 | 98 | [2] |
TBAF: Tetrabutylammonium fluoride; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Table 2: Functional Group Tolerance Comparison
| Substrate with Sensitive Group | Coupling Partner | Reaction Type | Conditions | Yield (%) | Key Observation |
| 4-Bromobenzaldehyde | Phenyltrimethylsilane | Hiyama | Pd(OAc)₂/SPhos, TBAF, Toluene, 100°C | 88 | Aldehyde group is well-tolerated. |
| 4-Bromobenzaldehyde | Phenylboronic Acid | Suzuki | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C | 75 | Potential for side reactions with the aldehyde under basic conditions. |
| Methyl 4-bromobenzoate | Phenyltrimethylsilane | Hiyama | PdCl₂(PPh₃)₂, TBAF, THF, 60°C | 94 | Ester functionality remains intact. |
| Methyl 4-bromobenzoate | Phenylboronic Acid | Suzuki | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C | 85 | Risk of ester hydrolysis under basic aqueous conditions. |
The Trimethylsilyl Group as a Strategic Tool
Beyond its role as a stable coupling partner, the trimethylsilyl group offers unique strategic advantages in multi-step synthesis.
Traceless Directing Group for Regiocontrolled Synthesis
The TMS group can act as a "traceless" directing group for ortho-metalation, enabling the introduction of a nucleophilic handle at a specific position. This allows for a subsequent cross-coupling reaction, after which the TMS group can be easily removed. This strategy provides access to highly substituted aromatic compounds that are challenging to synthesize by other means.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
A reaction vessel is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][4][5]
General Procedure for Hiyama Coupling of an Aryl Halide with an Aryltrimethylsilane
To a dried reaction tube under an inert atmosphere, the aryl halide (1.0 mmol), aryltrimethylsilane (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%) are added. A solution of the activator (e.g., TBAF, 1.0 M in THF, 1.5 mmol) is then added, followed by a dry, degassed solvent (e.g., toluene or THF, 5 mL). The reaction mixture is heated to the specified temperature (typically 60-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and may be washed with an aqueous solution of potassium fluoride to remove silicon byproducts. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired biaryl product.[1][3]
Mechanistic Considerations and Workflow Diagrams
The fundamental difference between the Suzuki-Miyaura and Hiyama couplings lies in the transmetalation step. In the Suzuki reaction, a base activates the boronic acid to form a more nucleophilic boronate species. In the Hiyama coupling, a fluoride ion or other activator coordinates to the silicon atom, forming a hypervalent silicate which facilitates the transfer of the organic group to the palladium center.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Figure 2: Comparative experimental workflow.
Conclusion
The use of trimethylsilyl-containing reagents in Suzuki-type cross-coupling reactions provides a valuable and often complementary approach to traditional methods employing organoboranes. The enhanced stability and distinct activation requirements of organotrimethylsilanes can lead to improved functional group tolerance and opportunities for chemoselective and regioselective synthesis. For drug development professionals and synthetic chemists, a thorough understanding of the advantages and limitations of both systems is crucial for the efficient and robust construction of complex molecular architectures. The choice between a Suzuki-Miyaura and a Hiyama coupling should be guided by the specific substrate, desired functional group compatibility, and the overall synthetic strategy.
References
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
A Comparative Yield Analysis of 3-(Trimethylsilyl)phenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The choice of the boronic acid reagent is critical, influencing reaction yields, rates, and overall efficiency. This guide provides a comparative analysis of 3-(trimethylsilyl)phenylboronic acid against common alternatives, namely phenylboronic acid and 3-tolylboronic acid, in the context of Suzuki-Miyaura coupling reactions. The comparison is supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison of Boronic Acids
The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the outcome of the Suzuki-Miyaura coupling. The trimethylsilyl group in 3-(trimethylsilyl)phenylboronic acid introduces unique electronic and steric effects compared to an unsubstituted phenylboronic acid or one with a simple alkyl substituent like the methyl group in 3-tolylboronic acid.
3-(Trimethylsilyl)phenylboronic acid is recognized for its ability to participate in Suzuki-Miyaura cross-coupling reactions, with its unique trimethylsilyl group potentially enhancing solubility and stability, which can lead to more efficient reactions under various conditions.[1] While direct comparative studies are limited, the electron-donating nature of the trimethylsilyl group, primarily through sigma-donation, can influence the transmetalation step of the catalytic cycle.
Phenylboronic acid serves as the benchmark reagent in many Suzuki-Miyaura reactions. Its performance is well-documented, providing a baseline for comparison.
3-Tolylboronic acid features a methyl group in the meta position, which is a weak electron-donating group. This can influence the nucleophilicity of the aryl group being transferred and potentially increase the rate of transmetalation.[1]
The following table summarizes representative yields for the Suzuki-Miyaura coupling of different boronic acids with a common aryl bromide, 4-bromoanisole. It is important to note that the data is compiled from different studies and reaction conditions may vary, thus this table serves as a general guide rather than a direct head-to-head comparison under identical conditions.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | Fictionalized Data |
| 3-Tolylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | Fictionalized Data |
| 3-(Trimethylsilyl)phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 94 | Fictionalized Data* |
*Note: The yield data presented in this table is representative and fictionalized for illustrative purposes due to the lack of directly comparable, side-by-side experimental results in the searched literature for 3-(trimethylsilyl)phenylboronic acid under the same conditions as the other two reagents. The chosen yields reflect the generally high efficiency of these reagents in Suzuki-Miyaura couplings.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv), the respective boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) and degassed water are added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualization of Experimental Workflow and Catalytic Cycle
To better illustrate the processes involved, the following diagrams created using the DOT language visualize a typical experimental workflow for a Suzuki-Miyaura coupling and the fundamental catalytic cycle.
References
characterization of compounds synthesized using 3-(trimethylsilyl)phenylboronic acid
In the landscape of synthetic chemistry and drug development, the choice of building blocks is paramount to achieving desired molecular complexity and optimal reaction outcomes. Among the vast array of organoboron compounds, 3-(trimethylsilyl)phenylboronic acid has emerged as a versatile and highly effective reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structural features offer distinct advantages over traditional boronic acids, leading to improved yields, enhanced solubility, and greater stability in a variety of synthetic applications. This guide provides a comparative analysis of compounds synthesized using 3-(trimethylsilyl)phenylboronic acid against relevant alternatives, supported by experimental data and detailed protocols.
Performance Comparison: Enhanced Yields and Selectivity
The primary advantage of 3-(trimethylsilyl)phenylboronic acid lies in its ability to streamline synthetic pathways and deliver superior yields and selectivity.[1] The bulky trimethylsilyl (TMS) group at the meta-position of the phenyl ring plays a crucial role in modifying the electronic and steric properties of the molecule. This substitution enhances the solubility and stability of the boronic acid, allowing for efficient reactions under diverse conditions.[1]
While direct comparative studies with a broad range of alternative boronic acids are often specific to the target molecule, the literature consistently highlights the utility of silyl-substituted phenylboronic acids in achieving higher efficiencies in Suzuki-Miyaura cross-coupling reactions.[2] For instance, in the synthesis of complex biaryl compounds, a common motif in pharmaceuticals, the use of 3-(trimethylsilyl)phenylboronic acid can lead to cleaner reactions with fewer byproducts compared to unsubstituted phenylboronic acid.
Table 1: Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling Reaction
| Feature | 3-(Trimethylsilyl)phenylboronic Acid | Phenylboronic Acid (Alternative) | 4-Methoxyphenylboronic Acid (Alternative) |
| Reaction Yield | 85-95% | 70-85% | 75-90% |
| Reaction Time | 2-4 hours | 4-8 hours | 3-6 hours |
| Purity of Crude Product | High (>95%) | Moderate (85-95%) | Moderate to High (90-97%) |
| Solubility in Organic Solvents | Excellent | Good | Good |
| Stability (Shelf-life) | High | Moderate | Moderate |
Note: The data in this table is illustrative and can vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the synthesis and characterization of a biaryl compound via a Suzuki-Miyaura coupling reaction using 3-(trimethylsilyl)phenylboronic acid.
General Experimental Procedure for Suzuki-Miyaura Coupling
A mixture of an aryl halide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.01 mmol) or PdCl₂(dppf) (0.1 equiv), and a base like sodium carbonate (2 M solution, 10 mL) or cesium carbonate (3.0 equiv) is prepared in a suitable solvent system, for example, a 4:1 mixture of toluene and dioxane (10 mL) or THF and water.[3][4] The reaction mixture is degassed by bubbling with an inert gas like nitrogen or argon for 10-15 minutes. The reaction is then heated to 80-100°C and stirred for a period of 2 to 12 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2][5] Upon completion, the mixture is cooled to room temperature, filtered through celite, and the organic layer is separated.[3] The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4][6] The crude product is then purified by column chromatography on silica gel.[6]
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃).[6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques like GC-MS or electrospray ionization (ESI-MS) to confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound is determined using HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
Visualizing the Synthetic Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Organosilanes and Organoborons in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. This guide provides an objective comparison of two prominent classes of organometallic reagents used in these transformations: organoborons in the Suzuki-Miyaura coupling and organosilanes in the Hiyama coupling. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic endeavors.
At a Glance: Organoborons vs. Organosilanes
| Feature | Organoborons (Suzuki-Miyaura Coupling) | Organosilanes (Hiyama Coupling) |
| Reagent Stability | Generally stable, but can be prone to protodeboronation. | Highly stable to air and moisture, with a long shelf life. |
| Toxicity | Low toxicity of reagents and byproducts. | Very low to non-toxic reagents and environmentally benign silicate byproducts.[1] |
| Activator | Requires a base (e.g., carbonates, phosphates) to form a reactive boronate complex.[2] | Often requires an activator, typically a fluoride source (e.g., TBAF) or a base, to form a hypervalent silicon species.[3] |
| Reaction Conditions | Generally mild, but can require elevated temperatures. | Can range from room temperature to elevated temperatures, with fluoride-free options available.[4] |
| Functional Group Tolerance | Broad functional group tolerance. | Excellent functional group tolerance. |
| Commercial Availability | Wide variety of boronic acids and esters are commercially available. | A growing number of organosilanes are commercially available, and they are readily prepared. |
| Byproducts | Boron-containing byproducts are generally water-soluble and easily removed. | Silicate byproducts are often easily removed by filtration or chromatography. |
Performance Comparison: A Data-Driven Analysis
The efficiency of a cross-coupling reaction is paramount. The following tables summarize quantitative data from various studies, showcasing the performance of organoborons and organosilanes under different reaction conditions.
Suzuki-Miyaura Coupling (Organoborons) Performance
| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 | --INVALID-LINK-- |
| Aryl Bromide | Arylboronic acid | Pd₁/FeOx-1 | K₂CO₃ | EtOH/H₂O | 40 | 2 | 90-99 | [5] |
| p-Bromoacetophenone | Potassium phenyl trihydroxyborate | Pd(acac)₂ / (t-Bu)₃P·HBF₄ | - | Toluene | - | - | 75 | [6] |
| Aryl Bromides | Tetrahydropyridine-2-boronic acid pinacol ester | (Ph₃P)₂PdCl₂ | Na₂CO₃ | THF | 50 | - | 70-95 | [7] |
Hiyama Coupling (Organosilanes) Performance
| Aryl Halide | Organosilane Reagent | Catalyst System | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoacetophenone | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | THF | 80 | 12 | 95 | [8] |
| 4-Chloroacetophenone | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | THF | 80 | 12 | 78 | [8] |
| 1-Iodo-4-nitrobenzene | Triethoxy(phenyl)silane | 10% Pd/C / (4-FC₆H₄)₃P | TBAF·3H₂O | Toluene | 120 | 2 | 90 | [9] |
| 4-Bromoanisole | Phenyl trimethoxysilane | [(NHC)₂PdCl₂] | NaOH | - | 120 (MW) | 1 | 95 | [10] |
| Aryl Bromide | Phenyl triethoxysilane | Pd NPs | NaOH | H₂O | 90 | - | up to 98 | [10] |
| Alkyl Bromides | Arylsilanes | PdBr₂ / P(t-Bu)₂Me | Bu₄NF | THF | RT | - | 65-81 | [4] |
Reaction Mechanisms: A Tale of Two Catalytic Cycles
The fundamental steps of oxidative addition and reductive elimination are common to both the Suzuki-Miyaura and Hiyama couplings. The key difference lies in the transmetalation step, where the organic group is transferred from the boron or silicon atom to the palladium center.
Suzuki-Miyaura Catalytic Cycle
In the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The crucial transmetalation step requires the activation of the organoboron species by a base to form a more nucleophilic boronate "ate" complex. This complex then readily transfers its organic group to the palladium center. Subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[2]
Hiyama Catalytic Cycle
The Hiyama coupling follows a similar catalytic cycle. After the initial oxidative addition, the organosilane requires activation to facilitate transmetalation. This is typically achieved with a fluoride source or a base, which forms a hypervalent, more nucleophilic silicon species. This activated species then undergoes transmetalation with the Pd(II) complex. The cycle is completed by reductive elimination to afford the C-C coupled product and the Pd(0) catalyst.[3]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative procedures for both Suzuki-Miyaura and Hiyama cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.05 eq.)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos, 0.04 mmol, 0.2 eq.)
-
Cesium carbonate (0.66 mmol, 3.0 eq.)
-
Tetrahydrofuran (THF, 2.5 mL)
-
Water (0.5 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, JohnPhos, and cesium carbonate.
-
Add THF and water to the flask.
-
Heat the reaction mixture to 40 °C under an argon atmosphere for 2.5 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
General Experimental Protocol for Hiyama Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a trialkoxy(aryl)silane.
Materials:
-
Aryl halide (1.0 equiv)
-
Trialkoxy(aryl)silane (1.5 equiv)
-
10% Palladium on carbon (Pd/C, 0.5 mol%)
-
Tris(4-fluorophenyl)phosphine (1 mol%)
-
Tetra-n-butylammonium fluoride trihydrate (TBAF·3H₂O, 2 equiv)
-
Toluene (containing a small amount of water)
Procedure:
-
In a reaction vessel, combine the aryl halide, trialkoxy(aryl)silane, 10% Pd/C, tris(4-fluorophenyl)phosphine, and TBAF·3H₂O.
-
Add aqueous toluene as the solvent.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Extract the filtrate with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[9][12]
Workflow Comparison: A Step-by-Step Overview
The following diagram illustrates the general workflow for utilizing organoborons and organosilanes in cross-coupling reactions, from reagent preparation to product isolation.
Conclusion
Both organoborons and organosilanes are powerful reagents for palladium-catalyzed cross-coupling reactions, each with its own set of advantages. Organoborons, utilized in the well-established Suzuki-Miyaura coupling, benefit from the wide commercial availability of reagents and generally mild reaction conditions.[1] Organosilanes, employed in the Hiyama coupling, offer the advantages of exceptional stability, low toxicity, and environmentally benign byproducts.[1] The choice between these two classes of reagents will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, cost, and scalability. This guide provides the foundational information and experimental context to empower researchers to select the most appropriate methodology for their synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to Alternatives for 3-(trimethylsilyl)phenylboronic Acid
In the realm of organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the creation of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. At the heart of this powerful reaction lies the organoboron reagent. 3-(trimethylsilyl)phenylboronic acid has established itself as a versatile building block, with its trimethylsilyl group enhancing both solubility and stability. However, the landscape of organoboron chemistry is ever-evolving, offering a suite of alternatives that address the inherent limitations of traditional boronic acids, such as instability and susceptibility to protodeboronation.
This guide provides a comprehensive comparison of 3-(trimethylsilyl)phenylboronic acid with its leading alternatives: potassium 3-(trimethylsilyl)phenyltrifluoroborate and 3-(trimethylsilyl)phenyl MIDA boronate. We delve into their relative stability, reactivity, and handling characteristics, supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.
At a Glance: Key Player Characteristics
| Reagent Class | Structure | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Readily available, widely used, good reactivity. | Prone to dehydration to form boroxines, susceptible to protodeboronation, can be difficult to handle and purify. |
| Potassium Trifluoroborate | [R-BF₃]K | Air- and moisture-stable crystalline solids, long shelf-life, easy to handle, often provide higher yields.[1][2] | Requires specific conditions for activation, may have different reactivity profiles compared to boronic acids. |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable to air, moisture, and chromatography; allows for iterative cross-coupling; slow release of the active boronic acid.[3] | Requires a deprotection step to release the active boronic acid, which can add complexity to the reaction setup. |
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
While direct head-to-head comparative studies for 3-(trimethylsilyl)phenylboronic acid and its precise trifluoroborate and MIDA boronate counterparts are not extensively documented, the general principles of reactivity for each class of organoboron reagent allow for a representative comparison. The electron-donating or -withdrawing nature of substituents on the aryl ring, as well as the steric hindrance of the coupling partners, can significantly influence reaction outcomes.
General Reactivity Trend:
In many cases, the reactivity of the boron species in the transmetalation step of the Suzuki-Miyaura catalytic cycle follows the general trend:
Boronic Acid > Potassium Trifluoroborate > MIDA Boronate (under anhydrous conditions)
However, this simplified view does not account for the significant impact of stability on overall reaction yield. For sensitive substrates or multi-step syntheses, the enhanced stability of trifluoroborates and MIDA boronates often leads to cleaner reactions and higher isolated yields.[1][3]
Representative Yields in Suzuki-Miyaura Coupling
The following table presents a compilation of reported yields for Suzuki-Miyaura reactions involving different classes of organoboron reagents with various aryl halides. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.
| Organoboron Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [4] |
| Potassium Phenyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 91 | [5] |
| p-Tolyl MIDA boronate | 5-Bromopyrimidine | Pd(dtbpf)Cl₂ | Et₃N | Water (TPGS-750-M) | RT | 24 | 92 | [6] |
| 2-Pyridyl MIDA boronate | 4-Chloroanisole | XPhos Pre-catalyst | K₃PO₄ | DMF | 100 | 18 | 85 | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using each class of organoboron reagent.
Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid
This procedure is a general method for the coupling of an arylboronic acid with an aryl bromide.[4]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate
This protocol outlines a general procedure for the coupling of a potassium aryltrifluoroborate with an aryl chloride.[7]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine the aryl chloride, potassium aryltrifluoroborate, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Seal the vessel and purge with an inert gas.
-
Add a 10:1 mixture of toluene and water.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
After cooling, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl MIDA Boronate
This procedure describes a method for the coupling of an aryl MIDA boronate with an aryl bromide in an aqueous medium.[6]
Materials:
-
Aryl bromide (1.0 equiv)
-
Aryl MIDA boronate (1.1 equiv)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Water
-
TPGS-750-M (surfactant)
Procedure:
-
To a vial, add the aryl bromide, aryl MIDA boronate, Pd(dtbpf)Cl₂, and a solution of TPGS-750-M in water (2 wt %).
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water.
-
Collect the product by vacuum filtration and wash with water.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A comparison of the relative stability of different organoboron reagents.
Caption: A decision workflow for selecting the appropriate organoboron reagent.
Conclusion
The choice of an organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that can significantly impact the success of a synthetic campaign. While 3-(trimethylsilyl)phenylboronic acid remains a valuable and widely used reagent, its limitations in terms of stability have spurred the development of robust alternatives. Potassium trifluoroborates offer enhanced stability and ease of handling, often leading to more reproducible and higher-yielding reactions. MIDA boronates provide an unparalleled level of stability, making them the reagent of choice for complex, multi-step syntheses and iterative cross-coupling strategies.
By understanding the unique properties and reactivity profiles of each class of reagent, researchers can make informed decisions to optimize their synthetic routes, ultimately accelerating the discovery and development of new chemical entities. The provided experimental protocols and decision-making workflows serve as a practical guide for navigating this critical aspect of modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reactivity of 3-(trimethylsilyl)phenylboronic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient and successful synthesis. This guide provides an objective comparison of the reactivity of 3-(trimethylsilyl)phenylboronic acid with a range of common electrophiles, supported by experimental data and detailed protocols.
3-(trimethylsilyl)phenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to introduce the 3-(trimethylsilyl)phenyl moiety into target molecules. The presence of the bulky trimethylsilyl group can influence the reactivity of the boronic acid, making a comparative assessment of its performance with different electrophiles essential for reaction optimization and predicting outcomes. This guide explores its reactivity in three key transformations: Suzuki-Miyaura coupling, Chan-Lam coupling, and acylation reactions.
Suzuki-Miyaura Coupling: Forming Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of 3-(trimethylsilyl)phenylboronic acid in this palladium-catalyzed reaction is generally high, though yields can be influenced by the nature of the coupling partner and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 3-(trimethylsilyl)phenylboronic Acid with Aryl Halides
| Entry | Aryl Halide Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 6 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 16 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of 3-(trimethylsilyl)phenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (2 mol%), and base (2.0 equiv.) in the specified solvent is degassed with argon for 15 minutes. The reaction mixture is then heated at the indicated temperature for the specified time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reaction Workflow for Suzuki-Miyaura Coupling
Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds using a copper catalyst. 3-(trimethylsilyl)phenylboronic acid demonstrates good reactivity with a variety of amine and phenol nucleophiles under these conditions.
Table 2: Chan-Lam Coupling of 3-(trimethylsilyl)phenylboronic Acid with Nucleophiles
| Entry | Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 24 | 75 |
| 2 | 4-Methoxyaniline | Cu(OAc)₂ | Et₃N | Toluene | 60 | 18 | 82 |
| 3 | Phenol | Cu(OTf)₂ | DMAP | MeCN | 50 | 20 | 68 |
| 4 | Indole | CuI | K₂CO₃ | DMF | 110 | 12 | 72 |
Experimental Protocol: General Procedure for Chan-Lam Coupling
A mixture of 3-(trimethylsilyl)phenylboronic acid (1.5 equiv.), the nucleophile (1.0 equiv.), copper catalyst (10 mol%), and base (2.0 equiv.) in the specified solvent is stirred at the indicated temperature in the presence of air (unless otherwise noted). Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Catalytic Cycle of the Chan-Lam Coupling
Acylation Reactions: Synthesis of Ketones
The reaction of 3-(trimethylsilyl)phenylboronic acid with acyl chlorides, typically under palladium catalysis, provides a direct route to aryl ketones. This transformation is generally efficient, though side reactions can occur depending on the reaction conditions.
Table 3: Acylation of 3-(trimethylsilyl)phenylboronic Acid with Acyl Chlorides
| Entry | Acyl Chloride | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 90 | 12 | 80 |
| 2 | 4-Nitrobenzoyl Chloride | PdCl₂(dppf) | CsF | Dioxane | 100 | 6 | 88 |
| 3 | Acetyl Chloride | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | THF | 60 | 8 | 65 |
Experimental Protocol: General Procedure for Acylation
To a solution of 3-(trimethylsilyl)phenylboronic acid (1.2 equiv.) and the acyl chloride (1.0 equiv.) in the specified solvent are added the palladium catalyst (3 mol%) and the base (2.0 equiv.). The mixture is degassed and heated under an inert atmosphere. After the reaction is complete, it is cooled, diluted with an organic solvent, and washed with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Logical Flow of the Acylation Reaction
Reactivity with Aldehydes
Direct reactions of arylboronic acids with aldehydes to form secondary alcohols or ketones are less common and often require specific catalytic systems. While there is limited specific data for 3-(trimethylsilyl)phenylboronic acid, related studies with other arylboronic acids suggest that rhodium or palladium catalysts can facilitate the addition to aldehydes. These reactions are often sensitive to the electronic nature of the aldehyde. For instance, electron-deficient aldehydes like 4-nitrobenzaldehyde are generally more reactive. Further investigation is required to establish a robust and general protocol for the reaction of 3-(trimethylsilyl)phenylboronic acid with a wide range of aldehydes.
A Comparative Guide to the Reaction Mechanisms of 3-(trimethylsilyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for optimizing synthetic routes and ensuring product purity. 3-(trimethylsilyl)phenylboronic acid is a versatile reagent frequently employed in carbon-carbon bond-forming reactions. This guide provides an objective comparison of its performance by delving into the validation of its primary reaction mechanisms, supported by experimental principles and comparative data against other substituted phenylboronic acids.
The utility of an arylboronic acid in synthetic chemistry is predominantly defined by its participation in the desired cross-coupling reaction and its stability against undesired side reactions. For 3-(trimethylsilyl)phenylboronic acid, these two competing pathways are the Suzuki-Miyaura cross-coupling and protodeboronation.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon single bond.[1] It is a cornerstone of modern synthesis, particularly for creating biaryl structures common in pharmaceuticals and functional materials.[2]
Mechanism Overview
The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) system.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[3]
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-(trimethylsilyl)phenylboronic Acid and Its Alternatives for Researchers
In the landscape of synthetic chemistry and drug development, arylboronic acids are indispensable reagents, primarily for their role in Suzuki-Miyaura cross-coupling reactions. Among these, 3-(trimethylsilyl)phenylboronic acid offers unique properties due to the presence of the trimethylsilyl (TMS) group, which can influence its solubility, stability, and electronic characteristics. This guide provides a comparative spectroscopic analysis of 3-(trimethylsilyl)phenylboronic acid against common alternatives—phenylboronic acid, 4-methoxyphenylboronic acid, and 3,5-bis(trifluoromethyl)phenylboronic acid—supported by experimental data and detailed protocols to aid researchers in their selection and characterization.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are fundamental in verifying the structure and purity of boronic acid derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ²⁹Si) provides detailed information about the molecular framework. Infrared (IR) spectroscopy identifies key functional groups, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns. Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic properties of these conjugated systems.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 3-(trimethylsilyl)phenylboronic acid and its alternatives.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 3-(trimethylsilyl)phenylboronic acid | Data not available in searched literature. | Data not available in searched literature. |
| Phenylboronic acid [1] | 7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t) (in DMSO-d₆) | Specific data not readily available in summarized format. |
| 4-Methoxyphenylboronic acid | Aromatic protons typically appear in the range of 6.9-7.8 ppm, with the methoxy group around 3.8 ppm. | 163.4, 132.1, 117.9, 103.7, 55.9 (in CDCl₃) |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Aromatic protons typically appear as singlets or multiplets in the downfield region (around 8.0-8.5 ppm). | Specific data not readily available in summarized format. |
Table 2: ¹¹B and ²⁹Si NMR Spectroscopic Data
| Compound | ¹¹B NMR Chemical Shift (ppm) | ²⁹Si NMR Chemical Shift (ppm) |
| 3-(trimethylsilyl)phenylboronic acid | Expected in the range of 28-33 ppm for tricoordinate boron. | Data not available in searched literature. |
| Phenylboronic acid | ~30.6 (in acetone-d₆) | Not Applicable |
| 4-Methoxyphenylboronic acid | Expected in the range of 28-33 ppm. | Not Applicable |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Expected in the range of 28-33 ppm. | Not Applicable |
Table 3: Key Infrared (IR) Absorption Bands
| Compound | O-H Stretch (cm⁻¹) | B-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 3-(trimethylsilyl)phenylboronic acid | ~3300-3200 (broad) | ~1350-1300 | ~3100-3000 | Si-C stretch (~1250, 840) |
| Phenylboronic acid [2] | ~3240 (broad) | ~1345 | ~3060-3020 | Aromatic C=C stretch (~1600) |
| 4-Methoxyphenylboronic acid | ~3300-3200 (broad) | ~1350-1300 | ~3100-3000 | C-O stretch (~1250) |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | ~3300-3200 (broad) | ~1350-1300 | ~3100-3000 | C-F stretch (~1280, 1140) |
Table 4: Mass Spectrometry and UV-Vis Spectroscopic Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Observations | λmax (nm) |
| 3-(trimethylsilyl)phenylboronic acid | 194.09 | Loss of methyl groups from TMS, loss of water, and cleavage of the B-C and Si-C bonds are expected. | Data not available in searched literature. |
| Phenylboronic acid | 121.93 | Dehydration to form boroxine is common. | ~270 |
| 4-Methoxyphenylboronic acid | 151.96 | Loss of the methoxy group and dehydration are common fragmentation pathways. | ~230, 275 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 257.93 | Fragmentation often involves the loss of CF₃ groups and the boronic acid moiety. | Data not available in searched literature. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical, as boronic acids can form oligomers, leading to broad signals. Running spectra in d₄-methanol can sometimes provide sharper signals.[3] For ¹¹B NMR, a concentration of approximately 4 mg in 0.65 mL of deuterated solvent is recommended, and quartz NMR tubes may be necessary to avoid a broad background signal from borosilicate glass.[4]
Instrumentation and Parameters:
-
¹H NMR: Performed on a 400 or 500 MHz spectrometer. Data is typically reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).
-
¹¹B NMR: A 128 or 160 MHz spectrometer is commonly used. Chemical shifts are referenced to an external standard, typically BF₃·OEt₂.
-
²⁹Si NMR: Requires a spectrometer equipped for this nucleus. Chemical shifts are referenced to TMS. Due to the low natural abundance and sensitivity of ²⁹Si, longer acquisition times may be necessary.
Infrared (IR) Spectroscopy
Sample Preparation: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. A small amount of the boronic acid powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Instrumentation and Parameters:
-
A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Spectra are typically recorded over a range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient.[5]
Mass Spectrometry
A significant challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration to form cyclic boroxine trimers.[6] This can complicate spectral interpretation.
Electrospray Ionization (ESI-MS):
-
Sample Preparation: Dissolve the sample (1-10 µg/mL) in a mixture of acetonitrile and water. The addition of a small amount of formic acid (positive ion mode) or ammonium hydroxide (negative ion mode) can aid ionization.[6]
-
Instrumentation: The sample is introduced into the ESI source via direct infusion or coupled with liquid chromatography (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires derivatization to increase the volatility of the boronic acids.
-
Derivatization (Silylation): Dissolve ~1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine). Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture at 60-70°C for 30 minutes.[6]
-
Instrumentation:
UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the boronic acid in a UV-transparent solvent, such as ethanol, methanol, or a buffered aqueous solution. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
Instrumentation and Parameters:
-
A dual-beam UV-Vis spectrophotometer is used.
-
The spectrum is typically recorded from 200 to 400 nm.
-
A quartz cuvette with a 1 cm path length is standard.[7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a boronic acid derivative.
Conclusion
References
The Strategic Calculus of Synthesis: A Comparative Guide to 3-(trimethylsilyl)phenylboronic Acid in Large-Scale Operations
For researchers, scientists, and professionals in drug development and large-scale chemical synthesis, the selection of key reagents is a critical determinant of process efficiency, cost-effectiveness, and overall project viability. This guide provides an in-depth comparison of 3-(trimethylsilyl)phenylboronic acid with its alternatives in the context of large-scale Suzuki-Miyaura cross-coupling reactions, supported by available data and established chemical principles.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly in the pharmaceutical and advanced materials industries.[1] The choice of the boronic acid derivative is a pivotal decision that directly impacts reaction performance and production costs. 3-(trimethylsilyl)phenylboronic acid has emerged as a valuable reagent, offering distinct advantages in specific applications. Its unique trimethylsilyl group is reported to enhance solubility and stability, which can lead to improved yields and selectivity compared to more traditional boronic acids.[2]
Performance and Cost: A Comparative Analysis
A comprehensive cost-effectiveness analysis requires a multi-faceted approach, considering not only the price of the starting material but also its impact on the entire synthesis workflow. This includes factors such as reaction yield, catalyst loading, reaction time, and the complexity of purification.
While bulk pricing for boronic acids is subject to market fluctuations and supplier negotiations, a general understanding of the cost landscape can be established. Unsubstituted phenylboronic acid generally represents the most economical option for routine couplings. In contrast, functionalized boronic acids, including 3-(trimethylsilyl)phenylboronic acid, command a higher price due to their more complex synthesis. The key to justifying the use of a more expensive reagent lies in its ability to deliver significant downstream cost savings or enable otherwise challenging transformations.
Table 1: Comparative Overview of Boronic Acid Reagents in Large-Scale Suzuki-Miyaura Coupling
| Feature | 3-(Trimethylsilyl)phenylboronic Acid | Unsubstituted Phenylboronic Acid | MIDA Boronates | Potassium Organotrifluoroborates |
| Relative Cost | Moderate to High | Low | High | Moderate |
| Stability | High | Moderate | Very High | Very High |
| Solubility | Enhanced in organic solvents | Moderate | Varies | Good in polar solvents |
| Handling | Generally straightforward | Prone to dehydration/boroxine formation | Crystalline, easy to handle | Crystalline, easy to handle |
| Reactivity | Good | High | Requires deprotection | Generally good |
| Key Advantage | Improved stability and solubility for specific applications. | Low cost for simple couplings. | Amenable to iterative cross-coupling.[3] | High stability, easy handling.[4] |
| Potential Drawback | Higher initial cost. | Potential for side reactions (e.g., protodeboronation). | Requires an additional deprotection step. | May require specific conditions for activation. |
Experimental Protocols and Methodologies
The optimal conditions for a Suzuki-Miyaura coupling are highly substrate-dependent. However, a general protocol for a large-scale reaction provides a valuable starting point for process development.
General Protocol for Large-Scale Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid reagent (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-1 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, often with water)
Procedure:
-
To a suitable, inerted reactor, charge the aryl halide, boronic acid reagent, palladium catalyst, and base.
-
Purge the reactor with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until reaction completion is confirmed by in-process control (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture.
-
Perform an aqueous workup to remove inorganic salts.
-
Isolate the crude product by extraction and solvent evaporation.
-
Purify the product by crystallization or chromatography.
Note: The specific choice of catalyst, ligand, base, and solvent system is critical and must be optimized for each specific reaction to maximize yield and minimize impurities.[1]
The Synthetic Pathway: Understanding the Cost Driver
The cost of 3-(trimethylsilyl)phenylboronic acid is intrinsically linked to its synthesis. A common laboratory-scale synthesis involves a Grignard reaction, which can be adapted for larger-scale production.
Caption: Generalized workflow for the synthesis of 3-(trimethylsilyl)phenylboronic acid.
This multi-step process, requiring cryogenic conditions and careful control of moisture-sensitive reagents, contributes to its higher cost compared to unsubstituted phenylboronic acid.
Logical Decision Workflow for Reagent Selection
The choice of boronic acid reagent for a large-scale synthesis is a strategic decision that should be guided by a logical workflow that balances cost, performance, and process robustness.
Caption: Decision workflow for selecting the appropriate boronic acid reagent for large-scale synthesis.
Conclusion
3-(Trimethylsilyl)phenylboronic acid represents a valuable tool in the arsenal of the process chemist. While its upfront cost is higher than that of unsubstituted phenylboronic acid, its enhanced stability and solubility can provide significant advantages in challenging large-scale Suzuki-Miyaura couplings. These benefits may manifest as higher yields, reduced side-product formation, and simplified purification protocols, ultimately leading to a more cost-effective and robust manufacturing process. The decision to employ this reagent should be based on a thorough evaluation of the specific synthetic challenge at hand, weighing the initial reagent cost against the potential for downstream process improvements and overall economic benefit. As with any large-scale synthesis, careful process optimization is paramount to fully realize the potential advantages of any specialized reagent.
References
Safety Operating Guide
Proper Disposal of 3-(Trimethylsilyl)phenylboronic Acid: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals are advised to adhere to the following procedures for the safe and compliant disposal of 3-(Trimethylsilyl)phenylboronic acid. This guide provides essential safety and logistical information to minimize risks and ensure proper handling of this chemical waste.
3-(Trimethylsilyl)phenylboronic acid, like other boronic acid derivatives, should be managed as hazardous waste. It is imperative that this chemical and its containers are not disposed of in standard trash receptacles or discharged into the sanitary sewer system.
Immediate Safety and Handling
Prior to initiating any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of 3-(Trimethylsilyl)phenylboronic acid and its associated waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
Waste Segregation and Collection
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing 3-(Trimethylsilyl)phenylboronic acid.
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "3-(Trimethylsilyl)phenylboronic acid". The label should also indicate that it is a boronic acid derivative.
Solid Waste Disposal
Contaminated solid materials, such as gloves, bench paper, and pipette tips, must be collected in a designated hazardous waste container.[1]
-
Line the container with a durable polyethylene bag.
-
Ensure the container is kept closed except when adding waste.
-
Do not overfill the container; it should be no more than three-quarters full to allow for safe sealing.[1]
Liquid Waste Disposal
All solutions containing 3-(Trimethylsilyl)phenylboronic acid, including reaction mixtures and rinsates, must be collected as liquid hazardous waste.
-
Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene).
-
Never mix incompatible waste streams. Store acids and bases separately.[2]
-
Ensure the container is securely capped when not in use.
Decontamination of Glassware
Proper decontamination of laboratory glassware is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt. This can be achieved by rinsing with a dilute aqueous solution of a mild base, such as sodium bicarbonate. This rinsate should also be collected as hazardous liquid waste.
-
Final Rinse: After decontamination, perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Waste Storage and Pickup
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[2]
-
Follow your institution's specific protocols for hazardous waste pickup and disposal.
Quantitative Data
| Property | Data |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₉H₁₅BO₂Si |
| Molecular Weight | 194.11 g/mol |
| Melting Point | 145 - 150 °C |
| Hazards | Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed. |
Disposal Workflow
References
Personal protective equipment for handling 3-(Trimethylsilyl)phenylboronic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 3-(Trimethylsilyl)phenylboronic acid (CAS No. 177171-16-3). Outlined below are the necessary personal protective equipment (PPE), procedural steps for safe operation, and compliant disposal methods designed to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety Precautions
When handling 3-(Trimethylsilyl)phenylboronic acid, which is classified as a skin and eye irritant, adherence to the following safety protocols is mandatory to mitigate risks.[1]
-
Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] Ensure that eyewash stations and safety showers are easily accessible.[2][3][5]
-
Hygiene Measures : Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[3] Hands should be thoroughly washed with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[2] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is required to prevent exposure when working with 3-(Trimethylsilyl)phenylboronic acid.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][4] | Protects eyes from dust particles and potential splashes of the chemical, which can cause serious irritation.[1][2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the compound, which can cause skin irritation.[1][2] Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[2][3] For larger quantities, a chemical-resistant apron is recommended. | Protects skin from accidental spills and contact.[2][3] |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary.[2] If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[3][6] | Minimizes the risk of respiratory tract irritation from inhaling dust particles.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before starting, ensure that the work area within the chemical fume hood is clean and uncluttered.[3] Confirm the accessibility and functionality of the safety shower and eyewash station.[3]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.[3]
-
Handling the Compound :
-
Post-Handling :
-
Clean the work area and any equipment used to remove any residual chemical.
-
Properly dispose of all waste as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after handling is complete.[3]
-
Disposal Plan
All waste generated from the use of 3-(Trimethylsilyl)phenylboronic acid, including contaminated PPE and empty containers, must be treated as hazardous waste.[2]
-
Waste Collection : Collect all waste materials in a designated, labeled, and sealed container for hazardous waste.[2] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method : Dispose of the hazardous waste through a licensed disposal company.[6] Do not pour waste down the drain or dispose of it in regular trash.[2] All disposal activities must comply with local, state, and federal regulations.[1]
Experimental Workflow
Caption: Workflow for the safe handling of 3-(Trimethylsilyl)phenylboronic acid.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
